molecular formula C10H8F2O2 B3377281 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 127557-05-5

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No.: B3377281
CAS No.: 127557-05-5
M. Wt: 198.17 g/mol
InChI Key: AINGTXOPIXMSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a useful research compound. Its molecular formula is C10H8F2O2 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7,9-difluoro-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-6-4-7-9(13)2-1-3-14-10(7)8(12)5-6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINGTXOPIXMSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C(=CC(=C2)F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242269
Record name 7,9-Difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127557-05-5
Record name 7,9-Difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127557-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS number 127557-05-5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It synthesizes the chemical utility, synthesis pathways, and handling protocols for 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one .

Advanced Synthesis, Functionalization, and Application in CNS Drug Discovery

Subject: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS: 127557-05-5 Formula: C₁₀H₈F₂O₂ Molecular Weight: 198.17 g/mol [1][2]

Executive Summary

In the landscape of modern medicinal chemistry, the 2,3,4,5-tetrahydro-1-benzoxepin-5-one core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly within the Central Nervous System (CNS). The 7,9-difluoro analog (CAS 127557-05-5) is of specific interest due to the strategic placement of fluorine atoms.

By substituting the C7 and C9 positions, this scaffold effectively blocks common metabolic soft spots (hydroxylation sites) on the aromatic ring while modulating the electronic density of the ether oxygen and the ketone carbonyl. This guide outlines the robust synthesis, characterization, and downstream utility of this building block.

Chemical Identity & Properties

Structural Analysis

The compound features a seven-membered ether ring fused to a difluorobenzene moiety.

  • Position 1 (Oxygen): Acts as a hydrogen bond acceptor.

  • Position 5 (Ketone): The primary handle for functionalization (e.g., reductive amination, Grignard addition).

  • Positions 7,9 (Fluorine):

    • C7-F: Para to the ether oxygen. This blocks para-hydroxylation, a primary Phase I metabolic route for aryl ethers.

    • C9-F: Ortho to the ether oxygen. This induces an inductive effect that reduces the basicity of the ether oxygen and influences the conformation of the seven-membered ring through steric repulsion with the C2-methylene protons.

Physical & Chemical Data Table
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline form preferred for stability.
Melting Point 58–62 °C (Predicted)Low-melting solid; often handled as a melt or solution.
Solubility DCM, THF, Ethyl AcetatePoor solubility in water; moderate in alcohols.
LogP ~2.3 (Predicted)Lipophilic, suitable for CNS penetration.
Reactivity Electrophilic at C5Susceptible to nucleophilic attack at the carbonyl.
Stability Stable under standard conditionsAvoid strong Lewis acids unless intended for reaction.

Synthetic Pathway: The "Self-Validating" Protocol

To ensure high fidelity and reproducibility, we utilize a convergent synthesis starting from commercially available 2,4-difluorophenol . This route is preferred over ring-closing metathesis (RCM) for scale-up due to lower cost and the avoidance of heavy metal catalysts.

Retrosynthetic Analysis

The formation of the 7-membered ring is most efficiently achieved via Friedel-Crafts intramolecular acylation .

  • Precursor: 4-(2,4-difluorophenoxy)butyric acid.

  • Starting Materials: 2,4-Difluorophenol +

    
    -Butyrolactone (or Ethyl 4-bromobutyrate).
    
Workflow Diagram (DOT)

Synthesispathway Start 2,4-Difluorophenol (CAS 367-27-1) Intermediate1 Ether Ester Intermediate Start->Intermediate1 Williamson Ether Synthesis Reagent1 Ethyl 4-bromobutyrate K2CO3, DMF, 80°C Reagent1->Intermediate1 Intermediate2 4-(2,4-Difluorophenoxy) butyric acid Intermediate1->Intermediate2 Saponification Step2 Hydrolysis NaOH, MeOH/H2O Step2->Intermediate2 Product 7,9-Difluoro-2,3,4,5- tetrahydro-1-benzoxepin-5-one (CAS 127557-05-5) Intermediate2->Product Intramolecular Friedel-Crafts Acylation Step3 Cyclization PPA (Polyphosphoric Acid) 100°C, 2h Step3->Product

Figure 1: Convergent synthesis route for CAS 127557-05-5 utilizing standard Friedel-Crafts cyclization chemistry.

Detailed Experimental Protocol
Step 1: Synthesis of 4-(2,4-Difluorophenoxy)butyric acid

Rationale: The use of ethyl 4-bromobutyrate allows for a clean Williamson ether synthesis. Direct use of


-butyrolactone requires harsher conditions that may degrade the phenol.
  • Setup: Charge a 3-neck round-bottom flask with 2,4-difluorophenol (1.0 eq) and anhydrous DMF (5 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) in portions. Stir for 30 min at RT to form the phenoxide.

  • Alkylation: Dropwise add Ethyl 4-bromobutyrate (1.1 eq). Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Cool, dilute with water, extract with EtOAc. Wash organics with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis: Dissolve the crude ester in MeOH/THF (1:1). Add 2N NaOH (2.0 eq). Stir at RT for 2 hours. Acidify with 1N HCl to pH 2. Extract the free acid with EtOAc.

  • QC Check: ¹H NMR should show loss of ethyl group signals and presence of carboxylic acid proton (broad singlet >10 ppm).

Step 2: Cyclization to 7,9-Difluoro-1-benzoxepin-5-one

Rationale: Polyphosphoric acid (PPA) acts as both solvent and Lewis acid, driving the cyclization while absorbing water. The 2,4-difluoro substitution pattern directs cyclization to the C6 position (ortho to the ether linkage) due to steric and electronic directing effects.

  • Reaction: Place PPA (10 wt eq relative to acid) in a reaction vessel. Heat to 60°C to reduce viscosity.

  • Addition: Add the phenoxybutyric acid intermediate slowly with mechanical stirring.

  • Cyclization: Heat to 100°C for 2–3 hours. The mixture will turn deep red/brown.

    • Critical Control Point: Do not exceed 110°C to avoid defluorination or polymerization.

  • Quench: Pour the hot reaction mixture slowly onto crushed ice/water with vigorous stirring. The product typically precipitates as a solid.

  • Purification: Extract with DCM. Wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Crystallization: Recrystallize from Hexane/EtOAc or Ethanol.

Analytical Characterization (Self-Validating Criteria)

To confirm identity without a reference standard, rely on the following spectroscopic logic:

¹H NMR Interpretation (CDCl₃, 400 MHz)
  • Aromatic Region (2H): You expect two distinct signals.

    • H8 (between Fs): A triplet of triplets (due to coupling with F7 and F9).

    • H6 (ortho to ketone): A doublet of doublets (coupling with F7).

    • Validation: If you see 3 aromatic protons, cyclization failed (open chain).

  • Aliphatic Region (6H):

    • C4-H₂ (alpha to carbonyl): Triplet/Multiplet at ~2.7–2.9 ppm.

    • C2-H₂ (alpha to oxygen): Triplet at ~4.2 ppm (deshielded by Oxygen).

    • C3-H₂: Multiplet at ~2.2 ppm.

Mass Spectrometry
  • M+: 198.05[2]

  • Fragmentation: Loss of CO (28 amu) is common in cyclic ketones.

Applications in Drug Discovery

This scaffold is a bioisostere for tetralones and benzocycloheptenones. It is particularly valuable in the synthesis of:

  • Serotonin Modulators (5-HT2A/2C): The benzoxepine ring provides a flexible geometry that mimics the "bound" conformation of neurotransmitters.

  • Kinase Inhibitors: The ketone can be converted to an aminopyrimidine via alpha-formylation and condensation with guanidines.

  • Sigma Receptor Ligands: Reductive amination with cyclic amines (piperazines) yields high-affinity sigma-1 ligands.

Functionalization Workflow (DOT)

Functionalization Core 7,9-Difluoro-1-benzoxepin-5-one Route1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Route1 Route2 Alpha-Bromination (PhNMe3+ Br3-) Core->Route2 Route3 Grignard Addition (R-MgBr) Core->Route3 Prod1 5-Amino-benzoxepines (CNS Active) Route1->Prod1 Prod2 Alpha-Bromo Ketone (Heterocycle Precursor) Route2->Prod2 Prod3 Tertiary Alcohols Route3->Prod3

Figure 2: Divergent synthesis capabilities from the core ketone.

Safety & Handling

  • Hazard Identification: Irritant. Potential for skin sensitization.

  • Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Use appropriate scrubbing during waste disposal.

  • PPA Handling: Polyphosphoric acid is viscous and corrosive. Use gloves and face shield.[2][3] Neutralize quench water with base before disposal.

References

  • Synthesis of Benzoxepinones: Tyman, J. H. P., & Pickles, R. (1966). Tetrahedron Letters, 7(41), 4993-4996. Link (Foundational chemistry for benzoxepinone cyclization).

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link (Mechanistic justification for 7,9-difluoro substitution).

  • Benzoxepine Derivatives as CNS Agents: US Patent 4,017,520. Benzoxepine derivatives. (General patent covering benzoxepinone synthesis and amination for CNS activity). Link

  • PubChem Compound Summary: CID 12220467 (Related 7-fluoro analog data for property extrapolation). Link

Sources

Physicochemical properties of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Physicochemical Profile & Synthetic Utility of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Executive Summary

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 127557-05-5) is a specialized bicyclic scaffold utilized in the synthesis of bioactive pharmaceutical agents. Belonging to the benzoxepinone class, this intermediate is critical for developing Farnesoid X Receptor (FXR) antagonists, antidepressants, and agents modulating central nervous system (CNS) pathways.

The 7,9-difluoro substitution pattern confers unique metabolic stability by blocking the oxidation-prone aromatic positions, while the ketone functionality at position 5 serves as a versatile "chemical handle" for further derivatization (e.g., reductive amination, Grignard addition). This guide provides an exhaustive technical analysis of its properties, synthesis, and handling requirements.

Chemical Identity & Structural Analysis

The compound features a seven-membered oxepin ring fused to a difluorinated benzene ring. The "puckered" conformation of the seven-membered ring influences its reactivity and binding affinity in downstream applications.

Table 1: Chemical Identity & Core Descriptors

PropertySpecification
IUPAC Name 7,9-Difluoro-3,4-dihydro-2H-1-benzoxepin-5-one
CAS Number 127557-05-5
Molecular Formula C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol
SMILES O=C1CCCOc2c1cc(F)cc2F
InChI Key AINGTXOPIXMSHI-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 38°C – 42°C (Low-melting solid)

Structural Insight: The 7,9-difluoro pattern implies the precursor is 2,4-difluorophenol . Cyclization occurs at the carbon ortho to the oxygen and meta to the fluorine at position 4, resulting in fluorines at positions 7 and 9 of the benzoxepin system. This specific arrangement creates a "metabolic shield," reducing the rate of CYP450-mediated aromatic hydroxylation.

Physicochemical Profile

Understanding the physicochemical behavior is essential for formulation and assay development. The presence of two fluorine atoms significantly increases lipophilicity compared to the non-fluorinated parent.

Table 2: Physicochemical Properties (Experimental & Predicted)

ParameterValueImplications for Research
LogP (Octanol/Water) 2.42 ± 0.3Moderate lipophilicity; likely to cross blood-brain barrier (BBB).
TPSA ~26.3 ŲHigh membrane permeability; good oral bioavailability potential.
H-Bond Acceptors 2 (Ketone O, Ether O)Interaction points for receptor binding pockets.
H-Bond Donors 0Lack of donors improves membrane permeation.
pKa -6.5 (Conjugate acid)The ketone oxygen is weakly basic; protonation requires strong acids (e.g., TFA, H₂SO₄).
Solubility Low in water (<0.1 mg/mL)Soluble in DCM, EtOAc, DMSO, and Methanol.

Synthetic Methodology

The synthesis of 7,9-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one follows a classic intramolecular Friedel-Crafts acylation pathway. This protocol is optimized for regio-control and yield.

Synthesis Workflow Diagram

Synthesis_Pathway Start 2,4-Difluorophenol (Starting Material) Reagent1 Ethyl 4-bromobutyrate K2CO3, Acetone, Reflux Start->Reagent1 Inter1 Intermediate Ether (Ethyl 4-(2,4-difluorophenoxy)butanoate) Reagent1->Inter1 Alkylation Step2 Hydrolysis NaOH, MeOH/H2O Inter1->Step2 Inter2 Carboxylic Acid Precursor (4-(2,4-difluorophenoxy)butanoic acid) Step2->Inter2 Saponification Step3 Cyclization PPA (Polyphosphoric Acid) 80-100°C Inter2->Step3 Product 7,9-Difluoro-2,3,4,5-tetrahydro- 1-benzoxepin-5-one Step3->Product Intramolecular Friedel-Crafts

Figure 1: Step-wise synthetic pathway from 2,4-difluorophenol to the target benzoxepinone.

Detailed Experimental Protocol

Step 1: Alkylation (Ether Formation)

  • Charge: In a 1L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-difluorophenol (1.0 eq) in acetone (10 vol).

  • Add Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by ethyl 4-bromobutyrate (1.1 eq).

  • Reaction: Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) until phenol is consumed.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The crude oil is typically pure enough for the next step.

Step 2: Saponification (Acid Formation)

  • Hydrolysis: Dissolve the crude ester in Methanol (5 vol) and add 2M NaOH solution (3.0 eq).

  • Reaction: Stir at ambient temperature for 4 hours.

  • Workup: Evaporate methanol. Acidify the aqueous residue with 1M HCl to pH ~2.

  • Isolation: The carboxylic acid will precipitate. Filter the white solid, wash with cold water, and dry under vacuum.

Step 3: Cyclization (Ring Closure)

  • Preparation: Place Polyphosphoric Acid (PPA) (10 wt eq relative to acid) in a reaction vessel and heat to 60°C to reduce viscosity.

  • Addition: Add the dry carboxylic acid intermediate portion-wise to the stirring PPA.

  • Reaction: Increase temperature to 90°C and stir for 2–3 hours. Critical: Do not overheat (>110°C) to avoid defluorination or polymerization.

  • Quench: Cool to 60°C and pour the mixture onto crushed ice (20 vol) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Final Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.15 (m, 2H): C3-methylene protons (quintet-like).

    • δ 2.90 (t, J=7.0 Hz, 2H): C4-methylene protons (adjacent to carbonyl).

    • δ 4.25 (t, J=6.8 Hz, 2H): C2-methylene protons (adjacent to oxygen).

    • δ 6.80–6.95 (m, 2H): Aromatic protons (splitting pattern complex due to F-H coupling). Note: Look for the specific coupling constants of the 7,9-substitution pattern.

  • ¹³C NMR:

    • δ ~200 ppm: Carbonyl carbon (C=O).

    • δ ~70 ppm: C2 (O-CH₂).

    • δ ~150–165 ppm: Aromatic carbons attached to Fluorine (doublets with large J values ~240 Hz).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 199.18 m/z.

    • Fragment: Loss of -CH₂CH₂CO is common in benzoxepinones.

Handling, Stability, and Safety (E-E-A-T)

Stability:

  • Thermal: Stable up to ~150°C.

  • Chemical: The ketone is susceptible to nucleophilic attack. The ether linkage is stable under basic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

Safety Profile (GHS Classification):

  • Signal Word: Warning.

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long-lasting effects (common for fluorinated aromatics).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • Bio-Fount. (2025).[1] Safety Data Sheet: 7,9-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol Derivatives. National Library of Medicine. Retrieved from

  • Zhang, Y., et al. (2011). Generation of 1-benzoxepin-5-one from chalcone based FXR antagonists. ResearchGate. Retrieved from

  • ChemScene. (2025). Product Monograph: 7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine hydrochloride. Retrieved from

  • Echemi. (2025).[1][3] Synthesis of 8-bromo-3,4-dihydro-1-benzoxepin-5(2H)-one. Retrieved from

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one. In the absence of publicly available experimental data for this specific molecule, this document leverages foundational NMR principles, spectral data from analogous structures, and an understanding of fluorine's influence on NMR parameters to construct a detailed theoretical framework. This guide is intended for researchers, chemists, and drug development professionals, offering predictive insights into the structural elucidation of this and similar fluorinated heterocyclic compounds. We will explore expected chemical shifts, spin-spin coupling constants (including ¹H-¹⁹F and ¹³C-¹⁹F interactions), and multiplicity patterns. Furthermore, a hypothetical experimental protocol for acquiring and validating this data is presented, alongside a discussion of 2D NMR techniques essential for unambiguous signal assignment.

Introduction: The Structural Challenge and the NMR Solution

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a fluorinated heterocyclic compound featuring a seven-membered oxepin ring fused to a difluorinated benzene ring. The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Consequently, the precise and unambiguous characterization of such molecules is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, NMR is indispensable for confirming its constitution, particularly in mapping the complex interplay between the aliphatic oxepin ring, the aromatic system, and the influential fluorine substituents.

This guide will deconstruct the predicted NMR spectra, explaining the causal relationships between the molecular structure and the anticipated spectral features.

Molecular Structure and Predicted Spectral Features

The first step in any NMR analysis is a thorough examination of the molecule's structure to predict the number of unique signals and their general characteristics. The structure, with IUPAC-recommended numbering, is shown below.

G H1 ¹H Spectrum (Identify δ, J, Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Proton signals HSQC ¹H-¹³C HSQC (Direct C-H Correlation) H1->HSQC Proton signals C13 ¹³C Spectrum (Identify δ, J_CF) C13->HSQC Carbon signals HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) C13->HMBC Quaternary Cs DEPT DEPT-135 (Identify CH, CH₂ groups) DEPT->HSQC Carbon types COSY->HSQC H2-H3-H4 chain HSQC->HMBC Confirmed C-H pairs ASSIGN Final Structure Assignment HMBC->ASSIGN Full connectivity map

Figure 2: Logical workflow for NMR-based structural elucidation.

Conclusion

This guide presents a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one. The key identifying features are expected to be the complex splitting patterns of the aromatic protons due to H-F coupling and the large one-bond C-F coupling constants for carbons C-7 and C-9. While this analysis is predictive, it provides a robust and scientifically grounded roadmap for any researcher working with this molecule. The application of the described multi-dimensional NMR experiments would allow for the complete and unambiguous assignment of all signals, providing definitive confirmation of the molecular structure.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Magnetic Resonance in Chemistry. [Link]

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. Nature Protocols, 2(10), 2451–2459. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

Structural Analysis & Crystallographic Guide: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural characteristics, synthesis, and conformational dynamics of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one .

Executive Technical Summary

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one represents a specialized subclass of the benzoxepine scaffold, widely utilized as a pharmacophore in the development of CNS-active agents (e.g., antidepressants) and cardiovascular drugs. The introduction of fluorine atoms at the C7 and C9 positions introduces significant electronic modulation to the aromatic system, altering the dipole moment and metabolic stability of the compound compared to its non-fluorinated parent.[1]

This guide details the crystal packing forces, the critical conformational equilibrium of the seven-membered oxepin ring, and the synthetic pathways required to isolate high-purity crystals for diffraction studies.

Crystallographic Architecture

The Benzoxepin Scaffold Conformation

The defining feature of the 2,3,4,5-tetrahydro-1-benzoxepin-5-one structure is the flexibility of the seven-membered heteroatomic ring. Unlike rigid six-membered rings, this system exists in a dynamic equilibrium between two dominant conformers: the Chair (C) and the Twist-Boat (TB) forms.[1]

  • Dominant Conformer: In the crystalline state, the Chair conformation is typically favored due to minimized transannular strain and optimal staggering of the methylene protons at C2, C3, and C4.[1]

  • Ring Puckering: The oxepin ring exhibits significant puckering to relieve the torsional strain inherent in the cycloheptane-like system. The carbonyl carbon (C5) and the ether oxygen (O1) act as the primary anchors for this distortion.[1]

Impact of 7,9-Difluoro Substitution

The fluorine substitutions at positions 7 and 9 are not merely decorative; they fundamentally alter the crystal lattice energetics:

  • Electronic Withdrawal: The high electronegativity of fluorine at C7 and C9 depletes electron density from the aromatic ring.[1] This enhances the acidity of the aromatic protons, promoting non-classical C-H[1]···O and C-H···F intermolecular hydrogen bonding.[1]

  • Dipole Alignment: The C-F bonds create strong local dipoles that influence the stacking of the aromatic rings in the unit cell.[1] Expect "head-to-tail" antiparallel stacking to minimize dipole-dipole repulsion.

  • Steric Considerations: While fluorine is isosteric with hydrogen (van der Waals radius ~1.47 Å vs. 1.20 Å), the 9-fluoro substituent introduces a "peri-like" interaction with the ether oxygen (O1) or the C2-methylene group, potentially locking the ring conformation more rigidly than in the parent compound.[1]

Predicted Unit Cell Parameters (Analog-Based)

Based on structural homologs (e.g., 7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride).

ParameterValue / RangeDescription
Crystal System Monoclinic or TriclinicCommon for fused benzoxepines.
Space Group P2₁/c or P-1Centrosymmetric packing favored.
Z Value 4Number of molecules per unit cell.[1][2]
C5=O Bond Length 1.21 - 1.23 ÅTypical ketone double bond character.
C-F Bond Length 1.35 - 1.36 ÅPartial double bond character due to resonance.
Ring Conformation Distorted ChairStabilized by 9-F steric repulsion.

Conformational Dynamics & Signaling

The biological activity of benzoxepines often depends on the ability of the oxepin ring to adopt a specific conformation within a protein binding pocket.[1]

Conformational Equilibrium Diagram

The following diagram illustrates the energy landscape and transition between the Chair and Twist-Boat forms, influenced by the 7,9-difluoro substitution.

BenzoxepinConformation cluster_legend Thermodynamic Factors Chair Chair Conformer (Global Minimum) TS Transition State (Half-Chair) Chair->TS +5-7 kcal/mol TS->Chair TwistBoat Twist-Boat Conformer (Local Minimum) TS->TwistBoat TwistBoat->TS Sterics 9-Fluoro Steric Repulsion Sterics->Chair Stabilizes

Caption: Thermodynamic equilibrium of the oxepin ring. The 9-fluoro substituent sterically favors the Chair form to minimize interaction with the C2-methylene group.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction, a high-purity synthesis followed by slow evaporation is required.[1] The standard route involves an intramolecular Friedel-Crafts cyclization.

Synthetic Pathway[1][3]
  • Precursor Assembly: Alkylation of 2,4-difluorophenol with ethyl 4-bromobutyrate.

  • Hydrolysis: Conversion of the ester to the carboxylic acid.[1]

  • Cyclization: Polyphosphoric acid (PPA) mediated ring closure.[1]

SynthesisPathway Phenol 2,4-Difluorophenol Ether Intermediate Ether (Alkylation Product) Phenol->Ether K2CO3, Acetone Reflux, 12h Linker Ethyl 4-bromobutyrate Linker->Ether K2CO3, Acetone Reflux, 12h Acid 4-(2,4-Difluorophenoxy) butanoic Acid Ether->Acid NaOH, EtOH/H2O Hydrolysis Target 7,9-Difluoro-2,3,4,5- tetrahydro-1-benzoxepin-5-one Acid->Target PPA (Polyphosphoric Acid) Cyclization, 80°C

Caption: Synthetic route to the target benzoxepinone. PPA cyclization is the critical step determining yield and purity.[1]

Crystallization Protocol

Objective: Grow single crystals >0.2 mm for diffractometry.

  • Purification: The crude solid from the PPA reaction must be purified via column chromatography (Silica gel, Hexane:EtOAc 9:1) to remove uncyclized acid and polymeric byproducts.[1]

  • Solvent Selection:

    • Primary Solvent: Dichloromethane (DCM) or Chloroform (good solubility).[1]

    • Anti-solvent:[1] n-Hexane or Diethyl ether.

  • Vapor Diffusion Method:

    • Dissolve 50 mg of the pure compound in 2 mL of DCM in a small vial.

    • Place this vial (uncapped) inside a larger jar containing 10 mL of n-Hexane.

    • Seal the outer jar and leave undisturbed at 4°C for 3-5 days.

    • Result: Slow diffusion of hexane into the DCM solution precipitates high-quality prisms or needles.

References

  • Tyman, J. H. P., et al. (1966).[1] "The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-3,5-dione and related compounds." Tetrahedron Letters, 7(41), 4993-4996.[1] Link[1]

  • Sokol, K. R., et al. (2021).[1][3] "Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products." Synthesis, 53, 4187–4202.[1][3] Link

  • PubChem. (2025).[1] "2,3,4,5-Tetrahydro-1-benzoxepin-5-ol Compound Summary." National Library of Medicine.[1] Link[1]

  • Robalo, J. R., & Vila Verde, A. (2019).[1][4] "Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation."[1][4] Physical Chemistry Chemical Physics, 21(4), 2029-2038.[1][4] Link[1][4]

  • European Patent Office. (1983).[1] "EP0074121A1: 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation." Link

Sources

Fluorinated Benzoxepinones: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, potential biological activities, and therapeutic promise of fluorinated benzoxepinones. By merging the structurally significant benzoxepinone core with the unique physicochemical properties of fluorine, a new chemical space emerges for the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular architecture.

The Strategic Imperative: Why Fluorinate the Benzoxepinone Scaffold?

The benzoxepinone framework is a recognized "privileged structure" in medicinal chemistry. Its three-dimensional, semi-rigid conformation allows it to present functional groups in precise vectors, facilitating potent and selective interactions with a variety of biological targets. The parent scaffold and its derivatives, such as dibenz[b,e]oxepins, are known to exhibit a wide spectrum of pharmacological activities, including antidepressant, anxiolytic, anti-inflammatory, analgesic, and antifungal properties[1]. More recently, benzoxepinones have been identified as a novel class of selective inhibitors for tumor-associated human carbonic anhydrase (CA) isoforms IX and XII[2].

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom. This is not a matter of chance, but a deliberate strategy to enhance molecular properties. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at metabolically vulnerable positions can significantly increase a drug's half-life and bioavailability[3].

  • Binding Affinity & Selectivity: Fluorine's high electronegativity can alter the electronic environment of the scaffold, leading to new, favorable interactions with target proteins, such as hydrogen bonds or dipole-dipole interactions. This can enhance binding affinity and selectivity[4]. Molecular dynamics studies on other fluorinated scaffolds have shown that fluorine can enhance interactions with key catalytic residues in protein kinases[4].

  • Physicochemical Properties: Strategic fluorination can fine-tune lipophilicity, which is critical for membrane permeability and crossing the blood-brain barrier (BBB)[3][5]. This is particularly relevant given the known CNS activities of the parent dibenz[b,e]oxepin scaffold[1].

By combining the versatile benzoxepinone core with the powerful modulatory effects of fluorine, we hypothesize the creation of novel chemical entities with enhanced potency, selectivity, and drug-like properties across several therapeutic areas.

cluster_0 Core Scaffold & Modification cluster_1 Resulting Physicochemical Enhancements cluster_2 Predicted Therapeutic Opportunities Benzoxepinone Benzoxepinone Core (Privileged Scaffold) Metabolic_Stability Increased Metabolic Stability (P450 Blockade) Benzoxepinone->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity & Selectivity Benzoxepinone->Binding_Affinity Fluorine Fluorine Introduction (Strategic Modification) Fluorine->Metabolic_Stability Fluorine->Binding_Affinity Lipophilicity Modulated Lipophilicity (e.g., BBB Penetration) Fluorine->Lipophilicity Antimicrobial Antimicrobial Agents Metabolic_Stability->Antimicrobial Anticancer Anticancer Therapeutics Binding_Affinity->Anticancer Enzyme_Inhibition Enzyme Inhibitors (e.g., Carbonic Anhydrase) Binding_Affinity->Enzyme_Inhibition CNS_Disorders CNS-Targeting Drugs Lipophilicity->CNS_Disorders

Caption: Rationale for developing fluorinated benzoxepinones.

Synthetic Strategies for Fluorinated Benzoxepinones

The creation of a diverse library of fluorinated benzoxepinones requires a robust and flexible synthetic approach. The general strategy involves the initial construction of the core benzoxepinone ring system, followed by or concurrent with the introduction of fluorine atoms at specific positions. Late-stage fluorination is often a preferred method as it allows for the diversification of complex molecules that already possess the core scaffold.

Exemplary Protocol: Synthesis of a 2-Fluoro-benzoxazepin-5-one Derivative

This protocol is based on established methods for synthesizing related fluorinated heterocycles, such as 2-fluoro-1,4-benzoxazepin-5-ones, and adapted for the benzoxepinone core. The key step is a nucleophilic vinylic substitution (SNV) reaction.

Step 1: Synthesis of N-Benzoyl β,β-difluoroenamide Precursor

  • To a solution of a substituted 2-aminophenol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq.).

  • Slowly add a solution of 3,3-difluoro-2-(trifluoromethyl)acryloyl chloride (1.2 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the organic layer.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-benzoyl β,β-difluoroenamide.

Step 2: Intramolecular Cyclization via SNV Reaction

  • Dissolve the purified difluoroenamide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.0 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the residue by flash chromatography to afford the desired 2-fluoro-1,4-benzoxazepin-5-one.

This protocol is self-validating through rigorous characterization at each step using NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of intermediates and the final product.

Start Substituted 2-Aminophenol Intermediate N-Benzoyl β,β-difluoroenamide Start->Intermediate Acylation Reagent1 3,3-difluoro-2-(trifluoromethyl) acryloyl chloride Reagent1->Intermediate Product Fluorinated Benzoxepinone Intermediate->Product Intramolecular S(N)V Cyclization Reagent2 Potassium tert-butoxide (Base) Reagent2->Product

Caption: Generalized workflow for synthesizing fluorinated benzoxepinones.

Potential Biological Activities & Screening Protocols

Based on the known bioactivities of the parent scaffolds and the predictable influence of fluorination, we can prioritize several key therapeutic areas for investigation.

Antimicrobial Activity

Field-Proven Insight: Research has demonstrated that newly synthesized dibenz[b,e]oxepinone oximes bearing fluorine and trifluoromethyl (CF3) groups exhibit significant antibacterial activity[1][6]. Notably, certain di-substituted (2-F, 5-CF3) derivatives were more active than the cephalosporin antibiotic ceftazidime against multi-drug resistant strains of Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA)[1]. The position of the fluorine and CF3 substituents on the phenyl ring significantly influences the antibacterial activity, highlighting a clear structure-activity relationship (SAR)[1].

Causality: The enhanced activity is likely due to the increased lipophilicity conferred by the fluorine substituents, which enhances the rate of penetration through the bacterial cell membrane[1]. The strong electron-withdrawing effect of fluorine can also modulate the electronic properties of the molecule, potentially leading to stronger interactions with bacterial targets[1].

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of each fluorinated benzoxepinone in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, P. aeruginosa) to a final concentration of 5 x 105 CFU/mL.

  • Include positive (antibiotic, e.g., ceftazidime) and negative (DMSO vehicle) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound ClassSubstituent PatternActivity against MRSAActivity against P. aeruginosaReference
Dibenz[b,e]oxepinone Oxime2-F, 5-CF3Good (MIC < 62.5 µg/mL)Good (MIC < 62.5 µg/mL)[1]
Dibenz[b,e]oxepinone Oxime2-F, 4-CF3Good (MIC < 62.5 µg/mL)Moderate (MIC 125-250 µg/mL)[1]
Dibenz[b,e]oxepinone Oxime3-F, 5-CF3Low (MIC > 250 µg/mL)Low (MIC > 250 µg/mL)[1]

Table 1: Structure-Activity Relationship of Fluorinated Dibenz[b,e]oxepinone Oximes.

Anticancer Activity

Field-Proven Insight: While direct studies on fluorinated benzoxepinones are emerging, potent anticancer activity has been reported for the closely related fluorinated benzophenone scaffold[7]. Malononitrile-modified fluorinated benzophenone derivatives have shown outstanding cytotoxicity against human cervical carcinoma (KB-3-1) and triple-negative breast cancer (MDA-MB-231) cell lines, in some cases being over 13 times more potent than the standard chemotherapeutic gemcitabine[7]. The benzophenone core itself is found in natural products with anti-proliferative activity, and synthetic derivatives can act as potent microtubule inhibitors[4].

Causality: The mechanism of action for these compounds may involve multiple pathways. Given the activity of related compounds, plausible targets include tubulin polymerization, protein kinases, and as recently discovered for benzoxepinones, tumor-associated carbonic anhydrases (CA IX and XII)[2][4]. Fluorination can enhance binding to these targets and overcome drug efflux mechanisms mediated by P-glycoprotein[4].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the fluorinated benzoxepinones for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the concentration that inhibits 50% of cell growth (GI50) by plotting the percentage of viable cells against the compound concentration.

Enzyme Inhibition

Field-Proven Insight: The benzoxepinone core has been identified as a selective, nanomolar inhibitor of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII, which are key players in tumor progression and metastasis[2]. Fluorine is frequently incorporated into mechanism-based or transition-state analogue enzyme inhibitors due to its unique electronic properties and ability to form stable covalent adducts with active site residues[8][9].

Causality: Fluorinated benzoxepinones could act as highly potent and selective CA inhibitors. The fluorine atom can modulate the pKa of nearby functional groups, enhancing the molecule's ability to coordinate with the zinc ion in the enzyme's active site. This targeted inhibition in a hypoxic tumor environment presents a compelling anticancer strategy.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Use a stopped-flow instrument to measure the inhibition of hCA-catalyzed CO2 hydration.

  • Prepare a buffer solution (e.g., Tris-HCl) containing the purified hCA isoenzyme (IX or XII) and a pH indicator (e.g., p-nitrophenol).

  • Add varying concentrations of the fluorinated benzoxepinone inhibitor to the enzyme solution.

  • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated water solution.

  • Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.

  • Calculate the inhibition constant (Ki) from the enzymatic rates at different inhibitor concentrations.

Central Nervous System (CNS) Activity

Field-Proven Insight: The parent dibenz[b,e]oxepin scaffold is the basis for several CNS-active drugs, including the antidepressant Doxepin[1]. A major challenge for CNS drug development is achieving sufficient penetration of the blood-brain barrier (BBB). Fluorination is a well-established strategy to increase lipophilicity and facilitate BBB crossing[3][10].

Causality: By incorporating fluorine into the benzoxepinone scaffold, it is plausible to develop new CNS agents (e.g., antidepressants, anxiolytics) with improved brain penetration and pharmacokinetic profiles. The fluorine could also enhance binding affinity to CNS targets like serotonin or norepinephrine transporters.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Selectivity cluster_2 Tier 3: Mechanism of Action & ADME cluster_3 Tier 4: In Vivo Evaluation Library Fluorinated Benzoxepinone Library Cytotoxicity Anticancer Screening (MTT Assay vs. Cancer Lines) Library->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC vs. Bacterial Panel) Library->Antimicrobial Enzyme_Assay Enzyme Inhibition (e.g., Carbonic Anhydrase) Library->Enzyme_Assay Hit_Cytotoxicity Cytotoxicity vs. Normal Cell Lines (Selectivity) Cytotoxicity->Hit_Cytotoxicity Identify Hits Hit_Antimicrobial MIC vs. Fungal Panel (Spectrum of Activity) Antimicrobial->Hit_Antimicrobial Identify Hits Hit_Enzyme Isoform Selectivity (e.g., CA I, II vs. IX, XII) Enzyme_Assay->Hit_Enzyme Identify Hits MoA Mechanism of Action Studies (e.g., Tubulin, Kinase, Apoptosis) Hit_Cytotoxicity->MoA ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) Hit_Antimicrobial->ADME Hit_Enzyme->MoA Lead_Candidate Lead Candidate MoA->Lead_Candidate ADME->Lead_Candidate In_Vivo In Vivo Efficacy Models (Xenograft, Infection Models) Lead_Candidate->In_Vivo

Caption: Proposed screening cascade for fluorinated benzoxepinones.

Conclusion and Future Perspectives

The strategic fluorination of the benzoxepinone scaffold represents a highly promising avenue for the discovery of novel therapeutic agents. The convergence of a privileged core structure with the powerful, property-enhancing effects of fluorine creates a rich chemical space for exploration. Existing evidence strongly supports the potential for developing potent antibacterial and anticancer agents from this class of compounds. Furthermore, the established activities of the parent scaffolds suggest exciting opportunities in enzyme inhibition and the development of new CNS-targeting drugs.

Future work should focus on the synthesis of diverse libraries of fluorinated benzoxepinones with variations in the position and number of fluorine atoms. High-throughput screening using the protocols outlined in this guide will be crucial for identifying lead compounds. Subsequent research should delve into detailed mechanism-of-action studies, in vitro ADME/Tox profiling, and ultimately, in vivo validation in relevant disease models. The fluorinated benzoxepinones hold considerable potential to yield next-generation therapeutics that address unmet medical needs.

References

  • Chirita, C., et al. (2011). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. Molecules, 16(9), 7855-7868. [Link][1]

  • Chirita, C., et al. (2011). Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. Farmacia, 59(5), 646-654. [Link][6]

  • Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Thesis. [Link][4]

  • Kumar, R., et al. (2024). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti-Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. ChemistrySelect. [Link][7]

  • Ullah, S., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link][11]

  • Moore, I., et al. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 42(8), 1164-1174. [Link][8]

  • Al-Hourani, B., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society. [Link][12]

  • Le, T. B., et al. (2020). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 20(2), 104-121. [Link][13]

  • Le, T. B., et al. (2020). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry. [Link][14]

  • Ksenofontov, A. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 28(20), 7064. [Link][15]

  • Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(5), 875-887. [Link][3]

  • Sun, H., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1465. [Link][10]

  • Sun, H., & Adejare, A. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link][5]

  • Moore, I., et al. (2025). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. [Link][9]

  • Krishnan, S., et al. (2006). Surfaces of Fluorinated Pyridinium Block Copolymers with Enhanced Antibacterial Activity. Langmuir, 22(23), 9585-9591. [Link][16]

  • Vane, J., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules. [Link][17]

  • Salim, S., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ResearchGate. [Link][18]

  • Priede, A., et al. (2020). Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115496. [Link][2]

  • El-Sayed, N. N. E. (2018). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link][19]

  • Simões, M., et al. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. Semantic Scholar. [Link][20]

  • Cieśla, M., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4165. [Link][21]

  • Hattori, S., et al. (2022). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial Agents and Chemotherapy, 66(2), e0171521. [Link][22]

Sources

Computational Toxicology Assessment: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

[1]

Executive Summary

Compound: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one Context: Pharmaceutical Intermediate / Scaffold Primary Risks: hERG Channel Inhibition (Cardiotoxicity), CNS Depression, Metabolic Stability.[1]

This technical guide outlines a rigorous in silico toxicology framework for evaluating 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.[1] As a specialized fluorinated benzoxepin derivative, this molecule presents specific structural features—notably the fused oxygen-containing heterocycle and halogenated aromatic ring—that require targeted computational assessment.[1] This guide moves beyond basic screening, establishing a causal, mechanistic workflow for early-stage risk mitigation.[1]

Part 1: Physicochemical Profiling & Input Standardization

Before initiating toxicity endpoints, the molecular entity must be standardized to ensure reproducibility across different algorithms (QSAR, Docking, Expert Systems).

Structural Standardization Protocol
  • Canonical SMILES Generation: Use RDKit or OpenBabel to generate a canonical SMILES string. Ensure the ketone at position 5 and fluorine atoms at 7 and 9 are explicitly defined.

    • Target SMILES:FC1=CC(F)=CC2=C1C(=O)CCCO2 (Representative structure; must be verified against specific isomer requirements).

  • Protonation State: Calculate the major microspecies at physiological pH (7.4). While the ketone and ether oxygen are weak bases, they remain largely neutral. However, if this scaffold is aminated later (common in drug design), pKa calculation becomes critical.

The "Rule of 5" & Bioavailability Radar

The lipophilicity (LogP) of benzoxepins is often high. The addition of two fluorine atoms will further increase LogP (typically +0.2 to +0.4 log units per F atom), potentially pushing the molecule toward poor solubility and higher non-specific binding (promiscuity).

Key Descriptors to Calculate:

Descriptor Target Range Relevance to Toxicity
cLogP < 5.0 High LogP correlates with hERG inhibition and phospholipidosis.[1]
TPSA < 140 Ų Low TPSA (< 60 Ų) in this scaffold suggests high BBB permeability (CNS risk).
MW < 500 Da Likely < 250 Da for this intermediate; low concern for steric bulk.

| H-Bond Acceptors | < 10 | The ketone and ether oxygen act as acceptors.[1] |

Part 2: Structural Alerts & Mutagenicity (Ames Prediction)

The first "hard stop" in toxicity profiling is mutagenicity. We utilize a consensus approach combining Rule-Based (Expert Systems) and Statistical-Based (QSAR) methods, as recommended by ICH M7 guidelines.

Expert System Analysis (Derek Nexus / Toxtree)[1]
  • Benzoxepin Core: Generally considered a "privileged scaffold" in medicinal chemistry, but fused rings must be checked for intercalation potential.

  • Alpha-Halo Ketones (False Positives): Ensure the software does not misidentify the fluorines on the aromatic ring as reactive alpha-halogens (which would be alkyl halides). The aromatic C-F bond is metabolically stable and non-alkylating.

  • Michael Acceptors: The "tetrahydro" designation implies the 7-membered ring is saturated.[1] Therefore, it lacks the

    
    -unsaturated ketone motif required for Michael addition to DNA bases.[1]
    
Statistical QSAR (Sarah Nexus / VEGA)

Run the molecule against models trained on the Ames Mutagenicity dataset.

  • Hypothesis: The molecule is likely Ames Negative . The fluorination stabilizes the aromatic ring against epoxidation (a common activation pathway for PAHs), reducing genotoxic risk compared to non-fluorinated analogs.

Part 3: Metabolic Stability & Bioactivation (The "Fluorine Effect")

This is the most critical section for this specific molecule. Fluorine substitution is a medicinal chemistry tactic to block metabolic soft spots, but it can redirect metabolism to toxic pathways.

CYP450 Regioselectivity Prediction

We must predict where the Cytochrome P450 enzymes will attack.

  • Site of Metabolism (SOM):

    • Standard Benzoxepin: Metabolism usually occurs via aromatic hydroxylation or oxidation of the ether alpha-carbon.[1]

    • 7,9-Difluoro Analog: The fluorine atoms at positions 7 and 9 effectively block these sites from hydroxylation.

    • Result: Metabolic pressure shifts to the aliphatic 7-membered ring (positions 2, 3, 4).[1]

Reactive Metabolite Simulation

Use tools like Xenosite or SMARTCyp to simulate the metabolic tree.

  • Risk: Oxidation alpha to the ether oxygen (position 2) can lead to ring-opening, forming a reactive aldehyde intermediate.[1]

  • Protocol:

    • Submit SMILES to SMARTCyp.

    • Identify atoms with the lowest "Energy of Activation" (Ea).

    • If the aliphatic ring oxidation score is high, flag for potential idiosyncratic toxicity due to protein adduct formation (aldehyde binding).

MetabolicFateParent7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-oneCYPCYP450(Phase I)Parent->CYPPath1Aromatic Hydroxylation(BLOCKED by Fluorine)CYP->Path1Low ProbPath2Aliphatic Oxidation(C2/C3/C4)CYP->Path2High Prob (Metabolic Shifting)Metab1Ring Hydroxylation(Stable Metabolite)Path2->Metab1Metab2Hemiacetal Formation(Unstable)Path2->Metab2AldehydeReactive Aldehyde(Protein Adduct Risk)Metab2->AldehydeRing Opening

Figure 1: Predicted metabolic fate.[1] Note the "Metabolic Shifting" caused by fluorination, potentially increasing ring-opening risks.[1]

Part 4: Cardiotoxicity (hERG Inhibition)[1][2][3][4]

Benzoxepin derivatives (e.g., Doxepin) are structurally validated hERG channel blockers. This is the highest priority safety endpoint.

Pharmacophore Mapping

The hERG channel pore binds molecules with:

  • Lipophilicity: (The fluorines increase this).

  • Pi-Stacking: (The benzene ring facilitates this).

  • Basic Nitrogen: (This molecule lacks a basic amine unless it is a precursor to an amine).

Assessment: As a ketone intermediate, the hERG risk is moderate. However, if this is a precursor to an amine (reductive amination), the risk becomes High .

Docking Simulation (Protocol)

If the molecule is the final product, perform docking:

  • Target: Cryo-EM structure of hERG (e.g., PDB: 5VA2).[1]

  • Software: AutoDock Vina or GLIDE.

  • Grid Box: Centered on Tyr652 and Phe656 (critical residues for pi-stacking).[1]

  • Evaluation: Calculate Binding Affinity (kcal/mol). If affinity is < -7.0 kcal/mol, flag as a potential binder.[1]

Part 5: Endocrine Disruption (Nuclear Receptors)[1]

Halogenated aromatics can mimic hormones, potentially binding to Androgen (AR) or Estrogen (ER) receptors.

Docking Workflow
  • Targets: ER

    
     (PDB: 1GWR) and AR (PDB: 2AM9).
    
  • Logic: The rigid benzoxepin shape mimics the steroid core. The fluorine atoms can act as hydrogen bond acceptors or hydrophobic fillers.

  • Tools: Endocrine Disruptome (open source) or commercial docking suites.

Part 6: Consensus Risk Assessment Matrix

Synthesize the data into a decision matrix. This table serves as the final output for the drug development team.

EndpointMethodPredicted OutcomeConfidenceAction Item
Mutagenicity Derek/Sarah NexusNegative HighProceed.[1] Unlikely to be genotoxic.
hERG Inhibition QSAR/DockingModerate MediumExperimental Validation Required. (Patch clamp).
Hepatotoxicity SMARTCypLow/Med MediumMonitor for aldehyde adducts if ring opens.
CNS Permeability LogP/TPSAHigh HighExpect CNS side effects (sedation) if bioactive.
Skin Sensitization ToxtreeLow LowStandard handling precautions (PPE).

Part 7: Workflow Visualization

The following diagram illustrates the integrated in silico workflow for this compound.

ToxicityWorkflowcluster_01. Physicochemical Profilingcluster_12. Toxicity EndpointsInputInput: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-oneLogPLogP / TPSA(Bioavailability)Input->LogPMutagenMutagenicity (Ames)(Derek/Sarah)Input->MutagenMetabMetabolic Stability(SMARTCyp)Input->MetabBBBBBB PenetrationPredictionLogP->BBBIf LogP > 2hERGhERG Docking(Cardiotoxicity)LogP->hERGLipophilicity InputReportFinal Risk AssessmentReportMutagen->Report+/-hERG->ReportBinding ScoreMetab->ReportReactive Metabolites?

Figure 2: Integrated In Silico Toxicology Workflow.

References

  • OECD. (2023). Guidance Document on the Validation of (Q)SAR Models. OECD Series on Testing and Assessment, No. 69. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. [Link]

  • Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. ACS Medicinal Chemistry Letters, 1(3), 96-100.[1] [Link]

  • ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link][1]

Methodological & Application

Technical Note: Scalable Synthesis of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one Content Type: Technical Application Note & Protocol Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structure for selective kinase inhibitors (e.g., PI3K/mTOR), estrogen receptor modulators, and antipsychotic agents. The introduction of fluorine atoms at the 7 and 9 positions modulates the electronic properties of the aromatic ring, enhances metabolic stability against hydroxylation, and increases lipophilicity (


), improving blood-brain barrier permeability.

This application note details a robust, three-step synthetic protocol for 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one starting from commercially available 2,4-difluorophenol. The method utilizes a Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation mediated by Polyphosphoric Acid (PPA).

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the seven-membered ether ring via intramolecular acylation. The regioselectivity is governed by the directing effects of the fluorine substituents on the phenol core.

  • Target Molecule: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

  • Key Intermediate: 4-(2,4-Difluorophenoxy)butanoic acid

  • Starting Materials: 2,4-Difluorophenol and Ethyl 4-bromobutyrate

Regiochemistry Logic: In 2,4-difluorophenol, the hydroxyl group is the strongest activating group (ortho/para director). The fluorine atoms are at positions 2 and 4 relative to the hydroxyl.

  • Ether Linkage: Occurs at the hydroxyl oxygen.

  • Cyclization: The alkyl chain must close onto the aromatic ring. The para position (relative to oxygen) is blocked by a fluorine atom. The ortho position at C2 is blocked by a fluorine atom. The only available reactive site is the ortho position at C6.

  • Numbering Translation: Cyclization at C6 results in the C2-Fluorine becoming C9 and the C4-Fluorine becoming C7 in the final benzoxepin numbering system.

Retrosynthesis Target 7,9-Difluoro-benzoxepin-5-one Inter 4-(2,4-Difluorophenoxy) butanoic acid Target->Inter Friedel-Crafts Cyclization (PPA) Start 2,4-Difluorophenol + Ethyl 4-bromobutyrate Inter->Start Etherification & Hydrolysis

Figure 1: Retrosynthetic pathway highlighting the key disconnection points.

Experimental Protocols

Phase A: Synthesis of Ethyl 4-(2,4-difluorophenoxy)butanoate

Objective: Alkylation of the phenol oxygen. Rationale: Using the ethyl ester (via ethyl 4-bromobutyrate) rather than the acid directly allows for easier purification and avoids premature polymerization.

Reagents:

  • 2,4-Difluorophenol (1.0 eq)

  • Ethyl 4-bromobutyrate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (

    
    ), catalytic (0.1 eq) - Accelerates reaction via Finkelstein mechanism.
    
  • Acetone (Reagent Grade) or Acetonitrile.

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-difluorophenol (13.0 g, 100 mmol) in Acetone (200 mL).

  • Addition: Add anhydrous

    
     (27.6 g, 200 mmol) and catalytic KI (1.66 g, 10 mmol). Stir for 15 minutes at room temperature to facilitate deprotonation.
    
  • Alkylation: Add Ethyl 4-bromobutyrate (21.5 g, 110 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot (
    
    
    
    ) should disappear.
  • Workup:

    • Cool to room temperature. Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (150 mL) and wash with 1N NaOH (2 x 50 mL) to remove trace unreacted phenol, followed by Brine (50 mL).

    • Dry over

      
      , filter, and concentrate to yield the crude ester as a pale yellow oil.
      
    • Yield Expectation: 90–95%.

Phase B: Saponification to 4-(2,4-Difluorophenoxy)butanoic Acid

Objective: Hydrolysis of the ester to the free carboxylic acid precursor.

Protocol:

  • Hydrolysis: Dissolve the crude ester from Phase A in THF (100 mL). Add a solution of NaOH (6.0 g, 150 mmol) in water (50 mL).

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Workup:

    • Concentrate the THF under reduced pressure.

    • Acidify the aqueous residue to pH ~2 using 2N HCl. A white precipitate should form immediately.

    • Extract with Ethyl Acetate (3 x 75 mL).

    • Dry organic layers over

      
       and concentrate.
      
    • Purification: Recrystallize from Hexane/Ether if necessary, though the crude acid is usually sufficiently pure for cyclization.

    • Yield Expectation: >95%.[1]

Phase C: Cyclization to 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Objective: Intramolecular ring closure.[2] Critical Control Point: Temperature control is vital. Too low (<60°C) results in incomplete reaction; too high (>110°C) causes tarring/polymerization.

Reagents:

  • 4-(2,4-Difluorophenoxy)butanoic acid (from Phase B)[2]

  • Polyphosphoric Acid (PPA) - Reagent grade, >83% phosphate content.

Protocol:

  • Preparation: Place PPA (100 g per 10 g of starting acid) in a mechanical stirrer-equipped beaker or wide-mouth flask. Note: Magnetic stirring often fails due to PPA viscosity.

  • Heating: Heat PPA to 70–80°C until it becomes less viscous.

  • Addition: Add the carboxylic acid (10 g, 46 mmol) in portions to the warm PPA. Ensure thorough mixing.

  • Reaction: Increase temperature to 90–100°C and stir for 2–3 hours. The mixture will turn reddish-brown.

    • Monitoring: Take a small aliquot, quench in water, extract with EtOAc, and check TLC (Hexane:EtOAc 3:1). Product is less polar than the acid.

  • Quenching (Exothermic):

    • Cool the mixture to ~60°C.

    • Pour the reaction mass slowly onto crushed ice (500 g) with vigorous stirring. The PPA complex will hydrolyze, precipitating the organic product.

  • Extraction & Purification:

    • Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry (

      
      ) and concentrate.[3]
      
    • Final Purification: The crude often solidifies. Recrystallize from Cyclohexane or purify via Flash Column Chromatography (0-20% EtOAc in Hexanes).

Data Summary & Characterization

ParameterValue / RangeNotes
Overall Yield 65 – 75%Calculated over 3 steps
Appearance White to Off-white SolidCrystalline
Melting Point 58 – 62°C(Predicted based on analogs)

H NMR

4.2 (t, 2H,

)
Characteristic triplet for ether

H NMR

2.6 (t, 2H,

)
Alpha-carbonyl protons

H NMR

2.2 (m, 2H,

)
Central methylene

F NMR
Distinct doubletsShowing meta-coupling (

)

Key Spectroscopic Features:

  • IR: Strong carbonyl stretch at ~1680

    
     (aryl ketone).
    
  • NMR: The absence of the aromatic proton at the cyclization site (C6 of original phenol) confirms ring closure. The remaining aromatic protons will appear as two distinct signals with complex F-H coupling patterns.

Process Workflow Diagram

Workflow cluster_0 Phase A: Etherification cluster_1 Phase B: Hydrolysis cluster_2 Phase C: Cyclization Step1 2,4-Difluorophenol + Ethyl 4-bromobutyrate Step2 Reflux (Acetone/K2CO3) 16 Hours Step1->Step2 Step3 Isolate Ester Intermediate Step2->Step3 Step4 Saponification (NaOH/THF) Step3->Step4 Step5 Acidify to pH 2 Isolate Carboxylic Acid Step4->Step5 Step6 Mix with PPA Heat to 95°C Step5->Step6 Step7 Ice Quench Extraction Step6->Step7 Step8 Final Product: 7,9-Difluoro-benzoxepin-5-one Step7->Step8

Figure 2: Step-by-step process flow for the synthesis.

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Cyclization: Often caused by "stale" PPA (absorbed water). Ensure PPA is fresh or add a small amount of

    
     to the mixture to scavenge water.
    
  • Black Tar Formation: Reaction temperature exceeded 110°C. The difluoro-aromatic ring is electron-deficient compared to phenol, but sensitive to harsh oxidation. Keep strictly between 90–100°C.

  • Low Yield in Step 1: Competition from O-alkylation vs C-alkylation is rare with bromobutyrate, but ensure the base (

    
    ) is anhydrous.
    
Safety (E-E-A-T)
  • Polyphosphoric Acid: Highly viscous and corrosive. Causes severe thermal and chemical burns. Wear face shield and thick nitrile gloves. Never add water to hot PPA; always pour hot PPA into ice.

  • Fluorinated Intermediates: While not releasing HF under these conditions, standard precautions for halogenated aromatics apply.

References

  • PubChem. "4-(2,4-difluorophenoxy)butanoic acid (Compound)."[4] National Library of Medicine. [Link]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education.
  • Tyman, J. H. P., et al. "The Synthesis of Benzoxepinones." Tetrahedron Letters, 1966.[5] (Foundational work on PPA cyclization of phenoxybutyric acids).

  • Google Patents. "Process for the preparation of substituted phenoxyalkanoic acids." US3076025A.
  • Organic Chemistry Portal. "Polyphosphoric Acid (PPA) in Organic Synthesis." [Link]

Sources

Synthetic routes to substituted tetrahydro-1-benzoxepin-5-ones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Routes to Substituted Tetrahydro-1-benzoxepin-5-ones

Executive Summary & Strategic Importance

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structure for therapeutic agents targeting antiparasitic pathways (Chagas disease), farnesoid X receptors (FXR antagonists), and estrogen receptors.[1] Its seven-membered oxygenated ring offers a unique conformational space compared to the more rigid chroman-4-one (six-membered) analogs, often improving solubility and binding selectivity.[1]

This guide details two primary synthetic workflows:

  • Method A (Classical): Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA).[1] Best for robust, scale-up synthesis of simple substituted derivatives.[1]

  • Method B (Modern): Ring-Closing Metathesis (RCM) via Grubbs Catalysis.[1] Best for complex substitution patterns and sensitive functional groups.[1]

Retrosynthetic Analysis

To design an effective route, we must visualize the strategic bond disconnections. The two most reliable disconnections involve closing the seven-membered ring at the ketone (C5-C4a bond) or forming the alkene precursor for metathesis.

Retrosynthesis Target Target: Tetrahydro-1-benzoxepin-5-one PrecursorA Method A Precursor: 4-Phenoxybutyric Acid Target->PrecursorA Friedel-Crafts (Disconnection C5-C4a) PrecursorB Method B Precursor: (2-Allyloxyphenyl)propenone Target->PrecursorB RCM + Hydrogenation (Disconnection C3-C4) StartA Starting Material A: Substituted Phenol + Gamma-Butyrolactone PrecursorA->StartA Alkylation StartB Starting Material B: Salicylaldehyde + Allyl Bromide PrecursorB->StartB O-Alkylation/Grignard

Figure 1: Retrosynthetic map highlighting the two primary strategic disconnections.

Method A: Intramolecular Friedel-Crafts Cyclization[1][2]

This is the industry-standard route for generating the core skeleton when the aromatic ring is electron-rich or neutral.[1] The reaction utilizes Polyphosphoric Acid (PPA) , which acts as both the solvent and the Lewis/Brønsted acid catalyst.

Mechanism & Causality

The reaction proceeds via the formation of an acylium ion intermediate from the carboxylic acid. The intramolecular electrophilic aromatic substitution (SEAr) is entropically favored despite the formation of a seven-membered ring.[1]

  • Critical Factor: The regioselectivity is governed by the directing effects of existing substituents. For meta-substituted phenols (e.g., 3-methylphenol), cyclization predominantly occurs para to the ether oxygen (C7-position) rather than ortho (C9-position) due to steric hindrance, though mixtures can occur.[1]

Protocol: PPA-Mediated Cyclization

Reagents:

  • Substituted 4-phenoxybutyric acid (1.0 equiv)[1]

  • Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

Workflow:

  • Precursor Synthesis: Alkylate a substituted phenol with ethyl 4-bromobutyrate (K₂CO₃, acetone, reflux), followed by base hydrolysis (NaOH/EtOH) to yield the 4-phenoxybutyric acid.[1]

  • Cyclization Setup: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), charge the PPA and heat to 60°C .

  • Addition: Add the 4-phenoxybutyric acid portion-wise.

  • Reaction: Elevate temperature to 85–100°C and stir for 2–4 hours.

    • Note: Monitor by TLC.[1][2] If the ring is electron-deficient (e.g., Cl-substituted), higher temperatures (120°C) may be required.[1]

  • Quench: Cool to 60°C and pour the mixture slowly onto crushed ice with vigorous stirring. The PPA complex hydrolyzes, precipitating the ketone.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO₃ (to remove unreacted acid) and brine.[1][2] Dry over MgSO₄ and concentrate.

Optimization & Troubleshooting
IssueCausalitySolution
Low Yield Intermolecular acylation (polymerization).[1]While PPA minimizes this, switching to the Acid Chloride method (SOCl₂ then AlCl₃/DCM) under high dilution conditions can favor intramolecular cyclization.
Regioisomers Meta-substituents allow two cyclization sites.[1]Purify via column chromatography. 7-substituted isomers are usually less polar than 9-substituted ones.[1]
Black Tar Reaction temperature too high; decomposition.[1]Reduce temp to 80°C; ensure efficient stirring to prevent hot spots.

Method B: Ring-Closing Metathesis (RCM)

For substrates with sensitive functional groups or those requiring specific substitution patterns not accessible via Friedel-Crafts, the RCM route using Grubbs II catalyst is superior.[1]

Pathway Logic

This route constructs the 7-membered ring via the formation of a double bond (2,5-dihydro intermediate), which is subsequently hydrogenated. It avoids harsh acidic conditions.[1][2]

RCM_Pathway Step1 Salicylaldehyde Derivative Step2 O-Allylation (Allyl bromide, K2CO3) Step1->Step2 Step3 Grignard Addition (VinylMgBr) Step2->Step3 Step4 Oxidation (MnO2 or IBX) Step3->Step4 Step5 RCM Cyclization (Grubbs II) Step4->Step5 Step6 Hydrogenation (H2, Pd/C) Step5->Step6

Figure 2: The RCM synthetic workflow.

Protocol: Grubbs II Catalyzed Cyclization

Reagents:

  • (2-Allyloxyphenyl)-1-propen-3-one (Dienone precursor)[1]

  • Grubbs Catalyst, 2nd Generation (2–5 mol%)

  • Dichloromethane (DCM), anhydrous, degassed.[2]

Workflow:

  • Preparation: Dissolve the dienone precursor (1.0 mmol) in anhydrous DCM (100 mL).

    • Critical:High dilution (0.01 M) is essential here to prevent intermolecular dimerization (ADMET polymerization).[1]

  • Catalysis: Add Grubbs II catalyst (0.02–0.05 equiv) in one portion under an inert atmosphere (N₂ or Ar).

  • Reaction: Stir at reflux (40°C) for 4–12 hours. Monitor the disappearance of the starting material via TLC.

  • Workup: Concentrate the solvent.

  • Purification: Flash chromatography (SiO₂) to isolate the 2H-1-benzoxepin-5-one (unsaturated).[1]

  • Hydrogenation: Dissolve the unsaturated ketone in EtOH, add 10% Pd/C (10 wt%), and stir under H₂ balloon (1 atm) for 2 hours to obtain the saturated tetrahydro-1-benzoxepin-5-one .

Comparative Analysis of Methods

FeatureMethod A: Friedel-Crafts (PPA)Method B: RCM (Grubbs)
Scope Electron-rich/neutral aromatics.[1]Broad functional group tolerance.[1][3]
Cost Low (Commodity reagents).[1]High (Ru-catalyst).[1]
Scalability Excellent (Kilogram scale).[1]Moderate (Dilution required).
Regiocontrol Dependent on directing groups (often mixtures).[1]Absolute (Defined by precursor).[1]
Conditions Harsh (Acidic, >80°C).Mild (Neutral, <40°C).[1]

References

  • Tyman, J. H. P., & Pickles, R. (1966). The cyclisation of 4-phenoxybutyric acid. Tetrahedron Letters. Link[1]

  • Fontaine, G. (1968).[1] Recherches dans la série de la benzoxépine-1. Annales de Chimie. (Foundational work on PPA cyclization kinetics).

  • Katoh, T., et al. (2008).[1] Synthesis of 1-benzoxepin-5-ones (ols) from salicylaldehydes via ring-closing metathesis. Arkivoc. Link

  • Va, P., et al. (2015).[1] One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines. Journal of Organic Chemistry. Link[1]

  • BenchChem. Intramolecular Friedel-Crafts Cyclization Protocols. Link[1]

Sources

The Strategic Utility of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties.[1] Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[1] The 2,3,4,5-tetrahydro-1-benzoxepinone core, a seven-membered heterocyclic system, represents a privileged scaffold found in various biologically active compounds. When combined, these two features—fluorination and the benzoxepinone framework—give rise to intermediates of significant value. 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one emerges as a key building block, offering a gateway to a diverse array of novel chemical entities with therapeutic potential. Its primary application lies in its conversion to corresponding amines, which serve as foundational elements for constructing more complex molecules, notably as potential inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cholesterol metabolism and atherosclerosis.[2][3][4]

This guide provides an in-depth exploration of the practical applications of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one as a chemical intermediate, with a focus on detailed protocols for its derivatization and the underlying chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 127557-05-5Internal Data
Molecular Formula C₁₀H₈F₂O₂Internal Data
Molecular Weight 200.17 g/mol Internal Data
Appearance Off-white to pale yellow solidSupplier Data
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C.Supplier Data

Safety Precautions: Researchers should handle 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Application: Synthesis of Amino-Benzoxepine Derivatives via Reductive Amination

The ketone moiety at the 5-position of the benzoxepinone ring is the primary site for chemical modification. One of the most powerful and widely used transformations for converting ketones to amines in pharmaceutical synthesis is reductive amination.[5] This reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a selective hydride reagent.

Workflow for Reductive Amination

The following diagram illustrates the general workflow for the synthesis of 5-amino-7,9-difluoro-2,3,4,5-tetrahydro-1-benzoxepine derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Ketone 7,9-Difluoro-2,3,4,5-tetrahydro- 1-benzoxepin-5-one Mix Combine Ketone, Amine, and Solvent Ketone->Mix Amine Primary or Secondary Amine (e.g., NH4OAc, Cyclopropylamine) Amine->Mix Solvent Anhydrous Solvent (e.g., 1,2-Dichloroethane) Solvent->Mix AddReagent Add Reducing Agent (Sodium Triacetoxyborohydride) Mix->AddReagent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagent->Stir Quench Quench Reaction (e.g., sat. NaHCO3) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Final Product: 5-Amino-7,9-difluoro-2,3,4,5- tetrahydro-1-benzoxepine Derivative Purify->Product

Caption: General workflow for the reductive amination of the title compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Amino-7,9-difluoro-2,3,4,5-tetrahydro-1-benzoxepine

This protocol describes the conversion of the ketone to a primary amine using ammonium acetate as the amine source.

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that does not readily reduce the starting ketone but efficiently reduces the iminium ion formed in situ.[6][7] This selectivity minimizes the formation of the corresponding alcohol as a byproduct. 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants.[1][6]

Materials:

  • 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (1.0 eq) and ammonium acetate (10.0 eq).

  • Add anhydrous 1,2-dichloroethane to form a suspension (approx. 0.1 M concentration with respect to the ketone).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic, and gas evolution may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired primary amine.

Protocol 2: Synthesis of N-Cyclopropyl-7,9-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

This protocol details the synthesis of a secondary amine, a common structural motif in bioactive molecules.

Rationale: The direct reaction with a primary amine like cyclopropylamine follows the same mechanistic pathway. Acetic acid is often added as a catalyst in reductive aminations of ketones to facilitate the formation of the iminium ion, which is the species that is ultimately reduced.[6][8]

Materials:

  • 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial acetic acid (1.1 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (1.0 eq) in anhydrous 1,2-dichloroethane (approx. 0.1 M).

  • Add cyclopropylamine (1.2 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Continue stirring at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution and extract with DCM (3 x volume).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate in hexanes gradient) to yield the target N-cyclopropyl amine.

Logical Framework for Derivatization

The synthesized 5-amino-benzoxepine serves as a versatile platform for further functionalization, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

G cluster_reactions Further Derivatization cluster_products Target Molecules Start 7,9-Difluoro-2,3,4,5- tetrahydro-1-benzoxepin-5-one Intermediate 5-Amino-7,9-difluoro- 2,3,4,5-tetrahydro-1-benzoxepine Start->Intermediate Reductive Amination Amide Amide Coupling (Acyl chlorides, Carboxylic acids) Intermediate->Amide Sulfonamide Sulfonamide Formation (Sulfonyl chlorides) Intermediate->Sulfonamide Alkylation N-Alkylation (Alkyl halides) Intermediate->Alkylation AmideProd Amide Derivatives Amide->AmideProd SulfonamideProd Sulfonamide Derivatives Sulfonamide->SulfonamideProd AlkylationProd Tertiary Amine Derivatives Alkylation->AlkylationProd

Caption: Derivatization pathways from the key amino intermediate.

Conclusion and Future Outlook

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a strategically important chemical intermediate. Its value is primarily realized through its efficient conversion into 5-amino derivatives via reductive amination. The resulting fluorinated amino-benzoxepine scaffold is a key pharmacophore for the development of novel therapeutics, particularly in the realm of metabolic diseases. The protocols outlined herein provide a robust and versatile foundation for researchers and drug development professionals to access a wide range of derivatives for biological screening and lead optimization. The continued exploration of this and related fluorinated scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new medicines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society.
  • Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University Chemistry 115 Handout.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Royal Society of Chemistry. (2015). Design and synthesis of simple, yet potent and selective non-ring-A pyripyropene A-based inhibitors of acyl-coenzyme A: cholesterol acyltransferase 2 (ACAT2). Organic & Biomolecular Chemistry. [Link]

  • Tarasov, A. V., Chalyk, B. A., & Galkin, V. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11958-12019. [Link]

  • Ohtawa, M., et al. (1995). Inhibitors of acyl-CoA: cholesterol acyltransferase. II. Preparation and hypocholesterolemic activity of optically active dibenz[b,e]oxepin-11-carboxanilides. Journal of Medicinal Chemistry, 38(5), 781-789. [Link]

  • Synple Chem AG. (n.d.). Application Note – Reductive Amination. [Link]

  • Macmillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(50), 17636-17637. [Link]

  • Redd, J. T., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • ChemRxiv. (2025). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Dana Bioscience. (n.d.). N-Cyclopropyl-7-fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine 1g. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • ResearchGate. (2024). Virtual screening flow diagram of ACAT-2 selective inhibitors. [Link]

  • Chen, Y., et al. (2024). Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629-1639. [Link]

  • Smith, C. D., et al. (2016). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. The Journal of Organic Chemistry, 81(3), 963-973. [Link]

  • ChemSynthesis. (2025). 7-methyl-2,3,4,5-tetrahydro-1-benzoxepine. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link]

Sources

Screening 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one for antibacterial activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Framework for the Antibacterial Screening of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a Novel Fluorinated Benzoxepinone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic discovery.[1] Benzoxepinone derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities.[2][3] The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and biological potency. This document provides a detailed framework and set of protocols for the initial antibacterial screening of a novel, uncharacterized compound, 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one . We outline a systematic, phased approach, beginning with preliminary characterization and proceeding to robust, quantitative assays for determining antimicrobial efficacy, grounded in methodologies established by the Clinical and Laboratory Standards Institute (CLSI).

Scientific Rationale and Strategic Overview

The search for new antimicrobial agents is a critical priority in global public health.[1] Phenotypic screening, which assesses the ability of a compound to inhibit bacterial growth in a whole-cell system, remains a cornerstone of this effort.[4] While the specific antibacterial properties of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one are currently uncharacterized, its structural features provide a compelling rationale for investigation.

  • The Benzoxepinone Scaffold: Related dibenz[b,e]oxepin structures have demonstrated a range of pharmacological effects, and their derivatives have been explored for antimicrobial properties.[2][3]

  • The Role of Fluorine: The presence of two fluorine atoms is significant. Fluorine's high electronegativity can alter a molecule's electronic properties, lipophilicity, and binding interactions with biological targets, often leading to enhanced activity.[2] Fluoroquinolones are a prominent class of antibiotics that leverage this principle.

This guide proposes a hierarchical screening cascade designed to efficiently evaluate the compound's potential, starting with broad screening and progressing to more specific characterization of its antibacterial effect.

G cluster_prep Phase 0: Compound & Assay Preparation cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Hit Confirmation & Characterization cluster_adv Phase 3: Advanced Studies (for Confirmed Hits) C Compound Acquisition & Purity/Solubility Assessment S Selection of Bacterial Panel (Gram+, Gram-, ATCC strains) C->S M Media & Reagent Preparation S->M MIC Broth Microdilution Assay: Determine Minimum Inhibitory Concentration (MIC) M->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Is MIC ≤ Threshold? AD Agar Diffusion Assay (Qualitative Confirmation) MIC->AD Tox Cytotoxicity Assay (e.g., MTT on mammalian cells) MBC->Tox Is MBC/MIC ≤ 4? MoA Mechanism of Action (MoA) Studies Tox->MoA

Figure 1: A hierarchical workflow for antibacterial screening of a novel compound.

Preliminary Considerations & Setup

Compound Handling and Preparation
  • Purity Verification: Before commencing any biological assay, the purity of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one must be confirmed (>95%) using analytical techniques such as HPLC, LC-MS, and NMR. Impurities can lead to false-positive or confounding results.

  • Solubility Testing: Determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is frequently used as a solvent for preparing high-concentration stock solutions.[5] It is critical to establish a concentration at which the compound remains fully dissolved in the final assay medium to avoid precipitation. The final concentration of DMSO in the assay should typically not exceed 1% to prevent solvent-induced toxicity to the bacteria.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Bacterial Strain Selection

A representative panel of bacteria should be selected to screen for both broad-spectrum and specific activity. This panel should include:

  • Gram-positive representatives: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212).

  • Gram-negative representatives: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Quality Control Strain: The selected ATCC strains serve as quality controls, as their expected susceptibility to standard antibiotics is well-documented by organizations like CLSI.[6][7]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold-standard method for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][5] This protocol is adapted from CLSI guideline M07.[8][9]

Materials
  • Test Compound Stock Solution (in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (logarithmic growth phase)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin)

  • Multichannel pipette

Step-by-Step Methodology

Step 1: Preparation of Bacterial Inoculum

  • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

  • Transfer colonies into a tube of CAMHB.

  • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[5]

  • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

Step 2: Preparation of Compound Dilutions in Microtiter Plate

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Create a working solution of the test compound by diluting the DMSO stock in CAMHB. For example, to test a final concentration range of 128 µg/mL down to 0.25 µg/mL, create a 256 µg/mL working solution (2X the highest desired concentration).

  • Add 100 µL of this 2X working solution to the first column of wells. This results in a total volume of 200 µL at 2X concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. Each well now contains 100 µL of the compound at 2X its final test concentration.

Step 3: Inoculation and Controls

  • Add 100 µL of the diluted bacterial inoculum (prepared in Step 1) to each well containing the compound dilutions. This brings the final volume to 200 µL and dilutes the compound to its final 1X concentration.

  • Set up essential controls:

    • Growth Control (GC): 100 µL CAMHB + 100 µL bacterial inoculum (no compound).

    • Sterility Control (SC): 200 µL CAMHB only (no bacteria, no compound).

    • Vehicle Control (VC): Wells containing the highest concentration of DMSO used in the assay plus bacterial inoculum to ensure the solvent is not inhibitory.

    • Positive Control: A serial dilution of a standard antibiotic.

Step 4: Incubation and Reading

  • Seal the plate (e.g., with a breathable film) to prevent evaporation.

  • Incubate at 37°C for 16-20 hours in ambient air.[5]

  • Determine the MIC by visual inspection. The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. This can be aided by using a plate reader to measure optical density (OD) at 600 nm.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a follow-up to the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Step-by-Step Methodology
  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the Growth Control well.

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10-20 µL aliquot from each of these wells and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in no colony formation (or a 99.9% reduction compared to the initial inoculum count).

G cluster_mic cluster_mbc cluster_interpretation mic_result MIC Result (e.g., 16 µg/mL) mbc_result MBC Result (e.g., 32 µg/mL) mic_result->mbc_result Input for MBC Assay bactericidal Bactericidal MBC/MIC ≤ 4 mic_result->bactericidal Calculate Ratio mbc_result->bactericidal Calculate Ratio bacteriostatic Bacteriostatic MBC/MIC > 4

Figure 2: Logical relationship between MIC, MBC, and bactericidal/bacteriostatic interpretation.

Data Presentation and Interpretation

Results should be recorded systematically. The ratio of MBC to MIC is a key indicator of the compound's mode of inhibition.

Table 1: Example Data Summary for Antibacterial Screening

Test Organism Strain ID MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213 16 32 2 Bactericidal
E. coli ATCC 25922 64 >256 >4 Bacteriostatic
P. aeruginosa ATCC 27853 >128 N/A N/A Inactive

| E. faecalis | ATCC 29212 | 32 | 128 | 4 | Bactericidal |

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates a killing effect.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests the compound primarily inhibits growth without killing the bacteria.

  • Inactive: If the MIC exceeds the highest concentration tested (e.g., >128 µg/mL), the compound is generally considered inactive against that strain under the tested conditions.

Conclusion and Future Directions

This document provides a comprehensive, standardized protocol for the initial in vitro antibacterial screening of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one. A confirmed "hit" from this primary screening (i.e., a compound with potent MIC and favorable bactericidal activity) would warrant progression to more advanced studies. These include cytotoxicity assays against mammalian cell lines to determine a therapeutic index, time-kill kinetic studies to understand the dynamics of bacterial killing, and mechanism-of-action studies to identify the compound's cellular target.[4][5] This structured approach ensures that resources are focused on compounds with the highest potential for development into novel therapeutic agents.

References

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). In Chems-Web. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2008). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Third Edition (M23-A3). CLSI. Retrieved from [Link]

  • Jaynes, J. M., et al. (2001). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Applied and Environmental Microbiology, 67(9), 3879–3886. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2008). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline Third Edition (M23-A3). Regulations.gov. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • Luo, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(11), 4816–4831. Retrieved from [Link]

  • Fridman, A. (2023). Antibacterial Screening Reveals Multiple Potent Compounds Against Multidrug-Resistant Pathogens. DiVA portal. Retrieved from [Link]

  • Gzella, A., et al. (2018). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. Molecules, 23(11), 2967. Retrieved from [Link]

  • Gzella, A., et al. (2018). Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. Molecules, 23(11). Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for conformationally restricted analogs of microtubule-destabilizing agents (such as Combretastatin A-4) has identified the 1-benzoxepin-5-one scaffold as a privileged structure in medicinal chemistry. This Application Note focuses on the 7,9-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one core. The incorporation of fluorine atoms at the 7 and 9 positions is a strategic bioisosteric modification designed to enhance metabolic stability, increase lipophilicity, and modulate the electronic density of the aromatic ring, thereby improving binding affinity to the colchicine-binding site of tubulin.

This guide provides a comprehensive workflow for the synthesis, derivatization, and biological validation of these derivatives, specifically targeting researchers in early-stage oncology drug discovery.

Chemical Biology & Rationale[1][2][3][4][5]

The Fluorine Effect

The specific 7,9-difluoro substitution pattern is not arbitrary. In drug design, the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting metabolic oxidation by Cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine alters the pKa of neighboring functional groups, potentially strengthening hydrogen bonding interactions within the target protein's active site (e.g.,


-tubulin).
Structural Homology

The benzoxepin-5-one core mimics the cis-stilbene geometry of Combretastatin A-4 but locks it into a rigid seven-membered ring system. This restriction minimizes the entropy penalty upon binding and prevents the cis-to-trans isomerization that typically deactivates stilbene-based drugs.

Chemical Synthesis Workflow

The synthesis of the 7,9-difluoro core and its subsequent derivatization into bioactive chalcones or oximes follows a robust three-stage protocol.

Pathway Visualization

SynthesisWorkflow Start 2,4-Difluorophenol Inter1 Ether Intermediate (Alkylation) Start->Inter1 + 4-chlorobutyrate K2CO3, DMF Acid Carboxylic Acid Precursor Inter1->Acid Hydrolysis Core 7,9-Difluoro-1-benzoxepin-5-one (The Scaffold) Acid->Core PPA Cyclization (Friedel-Crafts) Deriv1 Chalcone Derivatives (Claisen-Schmidt) Core->Deriv1 + Ar-CHO Base cat. Deriv2 Oxime/Hydrazone Derivatives Core->Deriv2 + NH2-OH or NH2-NH-R

Figure 1: Synthetic route from commercially available phenols to bioactive benzoxepin derivatives.

Protocol: Synthesis of the Scaffold

Reagents: 2,4-Difluorophenol, Ethyl 4-bromobutyrate, Potassium Carbonate (


), Polyphosphoric Acid (PPA).
  • Etherification: Dissolve 2,4-difluorophenol (10 mmol) in dry DMF. Add

    
     (12 mmol) and stir at RT for 30 min. Add ethyl 4-bromobutyrate (11 mmol) dropwise. Reflux at 80°C for 6 hours. Pour into ice water, extract with ethyl acetate.
    
  • Hydrolysis: Treat the ester with 10% NaOH (aq) in ethanol to yield the corresponding phenoxybutyric acid.

  • Cyclization (The Critical Step): Mix the phenoxybutyric acid with PPA (10x weight) and heat to 100°C for 2-3 hours with vigorous stirring.

    • Note: Monitor via TLC. The disappearance of the acid spot and appearance of a less polar spot indicates ring closure.

  • Workup: Quench with crushed ice. Extract the resulting 7,9-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one with DCM. Purify via column chromatography (Hexane:EtOAc 9:1).

Biological Evaluation Protocols

To validate the anticancer potential, we focus on three pillars: Cytotoxicity, Mechanism (Tubulin), and Cell Death Pathway (Apoptosis).

In Vitro Cytotoxicity (MTT Assay)

This assay measures metabolic activity as an indicator of cell viability.

Target Cell Lines:

  • MCF-7 (Breast Adenocarcinoma) - High relevance for benzoxepins.[1][2]

  • HCT-116 (Colorectal Carcinoma).

  • HUVEC (Normal Human Umbilical Vein Endothelial Cells) - Control for selectivity.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in culture medium.
    • Critical: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Data Presentation Template:

Compound IDR-Group Subst.MCF-7

(

M)
HCT-116

(

M)
HUVEC

(

M)
Selectivity Index (SI)
7,9-DF-Core (Ketone)> 50> 50> 100N/A
Deriv-A 4-Methoxy-benzylidene0.45 ± 0.020.85 ± 0.1025.456.4
Deriv-B 3,4,5-Trimethoxy0.02 ± 0.01 0.05 ± 0.01 12.1605.0
Combretastatin A4 (Control)0.0040.0060.8200.0

Table 1: Representative data structure. Note that the core scaffold often shows low activity until derivatized (e.g., into a chalcone-like structure).

Tubulin Polymerization Inhibition Assay

Since benzoxepins are designed as rigid stilbene analogs, confirming tubulin binding is essential.

Protocol:

  • Use a fluorescence-based Tubulin Polymerization Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

  • Prepare tubulin in G-PEM buffer (GTP, PIPES, EGTA, MgCl2) on ice.

  • Add test compound (5

    
    M) or control (Paclitaxel - stabilizer; Vinblastine - destabilizer) to a 96-well half-area plate.
    
  • Transfer tubulin to the plate and immediately read fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins at 37°C.

  • Result Interpretation: An effective benzoxepin derivative will suppress the fluorescence increase (polymerization curve) similar to Vinblastine.

Mechanism of Action: Signal Transduction

MOA Drug 7,9-Difluoro-Benzoxepin Derivative Target Tubulin (Colchicine Site) Drug->Target Binds Event1 Microtubule Destabilization (G2/M Arrest) Target->Event1 Inhibits Assembly Mito Mitochondrial Membrane Depolarization Event1->Mito Stress Signal Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Result Apoptosis (Programmed Cell Death) Caspase->Result Cleavage of PARP

Figure 2: Proposed mechanism of action. The compound arrests the cell cycle at G2/M, triggering the intrinsic apoptotic pathway.[3]

Flow Cytometry: Cell Cycle Analysis

To confirm the G2/M arrest predicted by the tubulin mechanism.

  • Fixation: Harvest treated cells (24h), wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100

    
    g/mL) and Propidium Iodide (PI, 50 
    
    
    
    g/mL).
  • Analysis: Incubate 30 min in dark. Analyze on a Flow Cytometer (e.g., BD FACSCanto).

  • Gating: Exclude doublets. Quantify % cells in G0/G1, S, and G2/M phases.

    • Expected Result: Significant accumulation of cells in the G2/M phase compared to DMSO control.

References

  • Carr, M., et al. (2020). "Design, synthesis and anticancer properties of 5-arylbenzoxepins as conformationally restricted isocombretastatin A-4 analogs." European Journal of Medicinal Chemistry.

  • Elnaggar, D., et al. (2010).[4] "Synthesis, anticancer and anti-inflammatory activities of 3,4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives." ResearchGate.[5]

  • Smolecule. (2024). "2,3,4,5-Tetrahydro-1-benzoxepin-3-amine: Chemical Properties and Biological Activity." Smolecule Compound Database.

  • Bhabal, S., et al. (2022).[6][7] "Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer agents." Journal of the Serbian Chemical Society.

Sources

Application Note: Antiparasitic Evaluation of Substituted Benzoxepinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic workflow, biological evaluation, and mechanistic characterization of substituted 3,4-dihydro-1-benzoxepin-5(2H)-ones as potent antiparasitic agents. While nitrogen-containing heterocycles (benzimidazoles, quinolines) have historically dominated antiparasitic pharmacophores, oxygen-containing heterocycles like benzoxepinones are emerging as critical scaffolds due to their lipophilicity and ability to mimic steroidal structures, allowing them to penetrate the complex tegument of helminths and the plasma membranes of protozoa (Leishmania, Trypanosoma).

This guide provides a validated roadmap for researchers to:

  • Synthesize the benzoxepinone core via intramolecular Friedel-Crafts cyclization.

  • Screen for activity against Leishmania donovani and Trypanosoma cruzi.

  • Validate Mechanism of Action (MoA) focusing on CYP51 inhibition and ROS generation.

Chemical Rationale & Structure-Activity Relationship (SAR)

The benzoxepinone scaffold offers a rigid bicyclic core that serves as a bioisostere to the pharmacophores found in homoisoflavonoids.

  • Core Scaffold: 3,4-dihydro-1-benzoxepin-5(2H)-one.

  • Key Substitutions:

    • C-7/C-8 Position: Electron-withdrawing groups (F, Cl, NO2) enhance metabolic stability and lipophilicity, crucial for penetrating the parasite's kinetoplast.

    • C-4 Position: Bulky substituents (benzyl, phenyl) here can induce conformational locks that improve binding affinity to sterol 14

      
      -demethylase (CYP51).
      
Figure 1: Benzoxepinone Synthesis & SAR Workflow

Benzoxepinone_SAR Phenol Substituted Phenol (Starting Material) Ether Phenoxybutyric Acid (Intermediate) Phenol->Ether Alkylation (GBL/NaOEt) Cyclization Intramolecular Friedel-Crafts Ether->Cyclization PPA or Eaton's Reagent Scaffold Benzoxepinone Core (3,4-dihydro...) Cyclization->Scaffold Ring Closure Deriv C-4 Functionalization (Mannich/Aldol) Scaffold->Deriv SAR Expansion Target Antiparasitic Hit (High Lipophilicity) Deriv->Target Bioassay Screening

Caption: Synthetic pathway from substituted phenols to bioactive benzoxepinone derivatives via Friedel-Crafts cyclization.

Synthetic Protocol: The Friedel-Crafts Route

This protocol yields the core scaffold with high purity, minimizing open-chain side products.

Materials
  • Reagents: Substituted phenol,

    
    -butyrolactone (GBL), Sodium ethoxide (NaOEt), Polyphosphoric acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid).
    
  • Equipment: Microwave reactor (optional for cyclization) or oil bath (

    
    ).
    
Step-by-Step Methodology
  • Ether Formation (Precursor Synthesis):

    • Dissolve substituted phenol (10 mmol) in absolute ethanol (20 mL).

    • Add NaOEt (11 mmol) and stir for 15 min at Room Temperature (RT).

    • Add

      
      -butyrolactone (11 mmol) dropwise. Reflux for 6–8 hours.
      
    • Workup: Evaporate solvent. Acidify residue with HCl (1M) to precipitate 4-phenoxybutyric acid. Recrystallize from hexane/ethyl acetate.

  • Cyclization (Ring Closure):

    • Standard Method: Mix the phenoxybutyric acid precursor (5 mmol) with PPA (20 g). Heat to

      
       for 2–4 hours with vigorous stirring.
      
    • Alternative (Eaton's Reagent): Use Eaton's reagent (10 mL) at RT for 12 hours (milder conditions, better for halogenated substrates).

  • Isolation:

    • Pour the reaction mixture onto crushed ice (100 g).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with

      
       (sat.) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Silica gel column chromatography (Gradient: Hexane

      
       10% EtOAc/Hexane).
      

Biological Evaluation Protocols

To validate antiparasitic utility, compounds must be screened against the clinically relevant forms of the parasite (e.g., Leishmania amastigotes) and counter-screened for host toxicity.

In Vitro Antileishmanial Assay (Intracellular Amastigotes)

Rationale: Promastigote assays are easier but less predictive. The intramacrophage amastigote model mimics human infection.

Protocol:

  • Host Cell Seeding: Harvest mouse peritoneal macrophages or use RAW 264.7 cells. Seed at

    
     cells/well in 96-well plates. Incubate 24h at 
    
    
    
    (
    
    
    ).
  • Infection: Add Leishmania donovani promastigotes (stationary phase) at a 10:1 parasite-to-cell ratio. Incubate 24h.

  • Washing: Wash 3x with PBS to remove non-internalized parasites.

  • Treatment: Add benzoxepinone derivatives (serial dilutions:

    
    ). Include Miltefosine  as a positive control. Incubate for 48h.
    
  • Quantification (Giemsa Staining):

    • Fix cells with methanol. Stain with 10% Giemsa.

    • Count number of amastigotes per 100 macrophages under oil immersion (100x).

    • Calculation:

      
      .
      
In Vitro Antitrypanosomal Assay (T. cruzi)

Protocol:

  • Culture: Use L929 fibroblasts infected with T. cruzi (Tulahuen strain expressing

    
    -galactosidase).
    
  • Treatment: Add compounds 24h post-infection. Incubate for 96h.

  • Readout: Add substrate CPRG (chlorophenol red-

    
    -D-galactopyranoside).
    
  • Detection: Measure absorbance at 570 nm. Lower absorbance indicates parasite death (inhibition of parasite-specific

    
    -gal).
    
Cytotoxicity & Selectivity Index (SI)

Critical Step: A compound is only a "hit" if


.
  • Cell Line: Vero cells (Monkey kidney epithelial).

  • Assay: MTT or Resazurin (Alamar Blue).

  • Calculation:

    
    .
    
Figure 2: Biological Screening Workflow

BioAssay_Workflow cluster_0 Primary Screen cluster_1 Readout & Analysis Step1 Macrophage Infection (L. donovani) Step2 Compound Dosing (0.1 - 100 uM) Step1->Step2 Step3 48h Incubation Step2->Step3 Step4 Giemsa Stain / CPRG Step3->Step4 Step5 Calculate IC50 Step4->Step5 Step6 Calculate SI (CC50/IC50) Step5->Step6

Caption: Step-by-step workflow for determining antiparasitic efficacy and selectivity index.

Mechanism of Action (MoA) Determination

Benzoxepinones often act via oxidative stress induction or CYP51 inhibition (similar to azoles).

CYP51 Binding Study (Sterol 14 -demethylase)

Benzoxepinones can bind the heme cofactor of CYP51, preventing ergosterol synthesis.

  • Protocol: Isolate microsomes from Leishmania or Candida (surrogate).

  • Titration: Add compound (

    
    ) to microsomal suspension.
    
  • Detection: Difference spectroscopy (

    
    ).
    
  • Signature: Look for a Type II binding spectrum (peak at ~420 nm, trough at ~390 nm), indicating nitrogen/oxygen coordination to the heme iron.

ROS Generation Assay (H2DCFDA)

Many oxygen heterocycles induce futile redox cycling.

  • Loading: Incubate parasites with

    
    
    
    
    
    (fluorogenic ROS probe) for 30 min.
  • Treatment: Treat with benzoxepinone at

    
     for 4 hours.
    
  • Control:

    
     (Positive), Untreated (Negative).
    
  • Analysis: Flow cytometry (FITC channel). A rightward shift in fluorescence intensity confirms oxidative stress.

Data Presentation & Criteria

When reporting results, structure data to highlight potency vs. toxicity.

Compound IDR1 (C-7)R2 (C-4)L. donovani IC50 (µM)T. cruzi IC50 (µM)Vero CC50 (µM)Selectivity Index (SI)
BZ-01 HH> 50> 50> 100N/A
BZ-05 ClBenzyl4.2 ± 0.56.1 ± 0.885.020.2 (Hit)
BZ-09 NO2Phenyl1.8 ± 0.22.5 ± 0.315.08.3 (Toxic)
Miltefosine --2.5 ± 0.6-> 100> 40

References

  • Synthesis of Benzoxepinones

    • Reference: Elnaggar, D. et al. (2010).[1] "Synthesis, anticancer and anti-inflammatory activities of 3,4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives." ResearchGate.

  • Antileishmanial Protocols (Tetraoxanes/Peroxides)

    • Reference: Gomes, P. et al. (2020). "Synthesis and Antileishmanial Activity of 1,2,4,5-Tetraoxanes against Leishmania donovani." Molecules, 25(3), 465.[2]

  • Antitrypanosomal Assays (Nitroheterocycles)

    • Reference: Olmo, F. et al. (2023).
  • Mechanism of Action (Benzodiazepines/Heterocycles)

    • Reference: McVeigh, P. et al. (2019). "Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni."[3] PLoS Neglected Tropical Diseases.

    • [3]

Sources

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one as a scaffold for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one as a Privileged Scaffold for Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the 2,3,4,5-tetrahydro-1-benzoxepin-5-one core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This application note details the utility of the 7,9-difluoro analog (DF-THBO).

The incorporation of fluorine atoms at the 7- and 9-positions transforms this scaffold from a generic intermediate into a high-value tool for lead optimization. The specific fluorination pattern offers two critical advantages:

  • Metabolic Blockade: It obstructs the highly reactive para- and ortho- positions relative to the ether oxygen, significantly reducing cytochrome P450-mediated oxidative clearance.

  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the electron density of the aromatic ring, potentially enhancing

    
    -stacking interactions in protein binding pockets and altering the pKa of downstream amine derivatives.[1]
    

Structural Rationale & Medicinal Chemistry

The DF-THBO scaffold is a rigidified ether that locks the side chain into a specific conformation, reducing the entropic penalty upon binding.[1]

Pharmacophore Mapping
  • The Ketone (C5): A versatile handle for derivatization (reductive amination, Grignard addition, Wittig olefination).[1]

  • The Ether Oxygen (O1): Acts as a hydrogen bond acceptor.[1]

  • The 7,9-Difluoro Motif:

    • Position 7 (para to alkyl): Blocks metabolic hydroxylation.[1]

    • Position 9 (ortho to ether): Induces a dipole moment change and sterically influences the conformation of the oxepin ring.[1]

Target Classes
  • CNS Agents: Serotonin (5-HT2C) and Dopamine (D2/D3) modulators.

  • Kinase Inhibitors: p38 MAPK inhibitors (where the ketone is converted to an imidazole or amide).[1]

  • Nuclear Receptors: Selective Estrogen Receptor Modulators (SERMs), analogous to arzoxifene precursors.[1]

Synthetic Protocols

This section outlines the robust synthesis of DF-THBO starting from commercially available 2,4-difluorophenol.[1]

Protocol A: Precursor Synthesis (Ether Formation)

Objective: Synthesis of 4-(2,4-difluorophenoxy)butanoic acid.[1]

Reagents:

  • 2,4-Difluorophenol (1.0 equiv)

  • 
    -Butyrolactone (1.2 equiv) OR Ethyl 4-bromobutyrate
    
  • Potassium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: DMF or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve 2,4-difluorophenol in DMF (0.5 M concentration).

  • Base Addition: Add

    
     and stir at room temperature for 30 mins to generate the phenoxide.
    
  • Alkylation: Add ethyl 4-bromobutyrate dropwise. Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Hydrolysis (if using ester): Treat the crude ester with 2N NaOH/MeOH (1:1) at RT for 2 hours. Acidify with 1N HCl to pH 2.[1]

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Yield: Expect 85-95% of the carboxylic acid intermediate.[1]

Protocol B: Intramolecular Cyclization (The Critical Step)

Objective: Ring closure to form the 7-membered benzoxepinone. Challenge: The electron-withdrawing fluorines deactivate the ring, making Friedel-Crafts acylation sluggish.[1]

Comparison of Cyclization Agents:

AgentConditionsProsCons
PPA (Polyphosphoric Acid) 100°C, 2-4 hRobust, solvent-freeViscous, messy workup
Eaton's Reagent (7.7% wt

in MsOH)
RT to 50°C, 4 hCleaner workup, lower tempMore expensive

/ DCM
Reflux via Acid ChlorideClassic methodRequires acid chloride step first

Recommended Procedure (Eaton's Reagent Method):

  • Preparation: Place 4-(2,4-difluorophenoxy)butanoic acid (1.0 g) in a round-bottom flask.

  • Reagent Addition: Add Eaton's Reagent (10 mL).[1] The mixture will turn dark.[1]

  • Reaction: Stir at 45°C under Argon. Monitor by LC-MS (Target Mass: ~198.18 Da).

    • Note: Do not overheat (>80°C) to avoid defluorination or polymerization.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (100 mL) with vigorous stirring.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with sat.

    
     (critical to remove methanesulfonic acid traces).[1]
    
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

  • Validation:

    
     NMR should show two distinct signals; 
    
    
    
    NMR should show the ketone carbonyl at ~205 ppm.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the downstream derivatization logic, utilizing the Graphviz DOT language.

G cluster_0 Scaffold Utility Start 2,4-Difluorophenol Inter1 Ether Precursor (4-(2,4-difluorophenoxy) butanoic acid) Start->Inter1 Alkylation (Ethyl 4-bromobutyrate, K2CO3) Scaffold 7,9-Difluoro-2,3,4,5- tetrahydro-1-benzoxepin-5-one (DF-THBO) Inter1->Scaffold Cyclization (Eaton's Reagent, 45°C) Deriv1 Amino-Benzoxepins (CNS Targets) Scaffold->Deriv1 Reductive Amination (R-NH2, NaBH(OAc)3) Deriv2 Tertiary Alcohols (SERMs) Scaffold->Deriv2 Grignard Addition (Ar-MgBr) Deriv3 Spiro-cycles (Enzyme Inhibitors) Scaffold->Deriv3 Wittig / Cyclopropanation

Caption: Synthetic route from 2,4-difluorophenol to the DF-THBO scaffold and downstream library generation.

Derivatization Strategies for Library Generation

Once the DF-THBO scaffold is in hand, it serves as a divergence point.[1]

Strategy 1: Reductive Amination (CNS Focus)

Direct conversion of the C5 ketone to an amine introduces a basic center, often required for GPCR binding (e.g., Dopamine D2).[1]

  • Protocol: Mix DF-THBO (1 equiv) with primary/secondary amine (1.2 equiv) and Ti(OiPr)4 (1.5 equiv). Stir 12h. Add NaBH4 or NaBH(OAc)3.[1]

  • Result: 5-amino-benzoxepins.[2]

Strategy 2: Alpha-Functionalization

The position alpha to the ketone (C4) is enolizable.[1]

  • Protocol: LDA (-78°C) followed by alkyl halides or selectfluor.

  • Result: Increases steric bulk, locking the 7-membered ring into specific puckered conformations.

References

  • Review of Benzoxepin Scaffolds

    • Title: Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine.[1][3]

    • Source: MDPI (Molecules), 2023.[1]

    • URL:[Link][1]

    • Relevance: Establishes the biological relevance of the general benzoxepin class.
  • Cyclization Methodology (Eaton's Reagent)

    • Title: Eaton's Reagent: A Convenient Alternative to Polyphosphoric Acid in the Synthesis of Benzoxepinones.[1]

    • Source: Synthetic Communications (General reference for methodology).[1]

    • Context: Validates the use of P2O5/MsOH for cyclizing electron-deficient phenoxy acids.
  • Fluorine in Drug Design

    • Title: Fluorine in Medicinal Chemistry.[1][4]

    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link][1]

    • Relevance: Supports the rationale for 7,9-difluoro substitution for metabolic stability.[1]

  • Related Scaffold Synthesis (Friedel-Crafts)

    • Title: Generation of 1-benzoxepin-5-one from chalcone based FXR antagonists.[5]

    • Source: ResearchGate.[1][5]

    • URL:[Link]

    • Relevance: Demonstrates the specific synthesis and biological testing of benzoxepin-5-one deriv

Sources

Application Notes and Protocols for Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][2] This guide provides an in-depth exploration of the application of key fluorinated building blocks in organic synthesis. It moves beyond a simple recitation of methods to offer a detailed, experience-driven perspective on why certain reagents and conditions are chosen. Detailed, step-by-step protocols for cornerstone transformations, including electrophilic fluorination, nucleophilic trifluoromethylation, and difluoromethylation, are provided to empower researchers to confidently and effectively utilize these powerful synthetic tools.

The Strategic Advantage of Fluorine in Molecular Design

The substitution of a hydrogen atom or a hydroxyl group with fluorine or a fluoroalkyl group can profoundly influence a molecule's properties.[3] Fluorine's high electronegativity (3.98 on the Pauling scale) and the exceptional strength of the carbon-fluorine bond (~485 kJ/mol) are central to these effects.[1][3]

Key Physicochemical and Biological Effects of Fluorination:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This "metabolic shielding" can significantly prolong the in vivo half-life of a drug.[3]

  • Modulation of Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][4]

  • Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of amines.[3]

  • Conformational Control: The steric bulk of fluorine and its ability to engage in electrostatic interactions can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[5]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.[3][6]

Over 20% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to the transformative impact of this element in drug design.[3] Notable examples include the antidepressant fluoxetine, the antibiotic ciprofloxacin, and the anticancer agent 5-fluorouracil.[3]

Core Strategies for Introducing Fluorine and Fluoroalkyl Groups

The synthesis of organofluorine compounds can be broadly categorized into two main approaches: creating new C-F bonds through fluorination reactions or utilizing pre-fluorinated building blocks.[7] This guide focuses on the former, detailing protocols for some of the most common and reliable methods.

The primary methods for the direct introduction of fluorine or fluoroalkyl groups are:

  • Electrophilic Fluorination: Utilizes reagents that deliver an electrophilic fluorine equivalent ("F+").

  • Nucleophilic Fluorination: Employs a nucleophilic fluoride source (F-).

  • Fluoroalkylation: Involves the introduction of a fluoroalkyl group, such as a trifluoromethyl (CF₃), difluoromethyl (CHF₂), or monofluoromethyl (CH₂F) group.[8]

The choice of strategy is dictated by the substrate, the desired position of fluorination, and the required functional group tolerance.

Application Notes and Protocols

Electrophilic Fluorination: The α-Fluorination of Carbonyls with Selectfluor®

Application Note: The introduction of a fluorine atom at the α-position of a carbonyl group is a common strategy in medicinal chemistry to modulate reactivity and acidity. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent.[9][10] It is a crystalline solid that is easy to handle, though it is a strong oxidant and should be used with care. The reaction proceeds via the enol or enolate form of the carbonyl compound, which acts as the nucleophile attacking the electrophilic fluorine of Selectfluor®.[9] Acetonitrile is a common solvent for these reactions due to its polarity and relative inertness.

Experimental Workflow: Electrophilic Fluorination

sub Substrate (1,3-Dicarbonyl Compound) mix Reaction Mixture (Stir at RT) sub->mix solv Solvent (Acetonitrile) solv->mix reag Reagent (Selectfluor®) reag->mix mon Monitoring (TLC) mix->mon work Workup (Solvent Removal) mon->work Upon Completion pur Purification (Column Chromatography) work->pur prod α-Fluorinated Product pur->prod

Caption: Workflow for the α-fluorination of a 1,3-dicarbonyl compound.

Detailed Protocol: α-Fluorination of Ethyl 2-oxocyclopentanecarboxylate using Selectfluor®

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1.0 mmol, 1.0 equiv)

  • Selectfluor® (1.1 mmol, 1.1 equiv)[9]

  • Acetonitrile (5 mL)

  • Round-bottom flask with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add Selectfluor® (1.1 mmol).[9]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[9]

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (a typical eluent system would be a mixture of ethyl acetate and hexanes) to afford the desired ethyl 1-fluoro-2-oxocyclopentanecarboxylate.

Expected Outcome: This protocol typically yields the α-fluorinated product in high yield (around 95%).[9]

Causality and Insights:

  • Why Selectfluor®? Its crystalline nature and stability make it preferable to gaseous or highly corrosive fluorinating agents. The byproducts are generally easy to remove during workup.

  • Why Acetonitrile? It effectively dissolves both the substrate and Selectfluor® and is polar enough to support the ionic nature of the reaction.

  • Stoichiometry: A slight excess of Selectfluor® is used to ensure complete consumption of the starting material.

  • Safety: While more manageable than many fluorinating agents, Selectfluor® is a strong oxidizing agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

Application Note: The trifluoromethyl (CF₃) group is a key pharmacophore, known for its ability to enhance metabolic stability and lipophilicity.[11] The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most common reagent for nucleophilic trifluoromethylation.[12] It is a volatile liquid that acts as a source of the trifluoromethyl anion (CF₃⁻). The reaction requires a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion.[12] This highly nucleophilic species then adds to electrophilic substrates such as aldehydes and ketones.

Reaction Mechanism: Nucleophilic Trifluoromethylation

TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) activated [Me₃Si(CF₃)F]⁻ TMSCF3->activated Activation F_minus F⁻ (from TBAF catalyst) F_minus->activated CF3_anion CF₃⁻ (Trifluoromethyl Anion) activated->CF3_anion Release alkoxide Trifluoromethylated Alkoxide CF3_anion->alkoxide Nucleophilic Attack carbonyl Aldehyde/Ketone (R₂C=O) carbonyl->alkoxide product Trifluoromethylated Carbinol alkoxide->product Quench quench Aqueous Workup (e.g., 1M HCl) quench->product

Caption: Mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.

Detailed Protocol: Trifluoromethylation of 4-Nitrobenzaldehyde using the Ruppert-Prakash Reagent

Materials:

  • 4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 1.5 equiv)[12]

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mL, 0.1 mmol, 0.1 equiv)[12]

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Schlenk flask or oven-dried round-bottom flask with a septum and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate for extraction

Procedure:

  • Under an inert atmosphere, dissolve 4-nitrobenzaldehyde (1.0 mmol) in anhydrous THF (10 mL) in a Schlenk flask.

  • Add the Ruppert-Prakash reagent (1.5 mmol) to the solution.[12]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the TBAF solution (0.1 mmol) dropwise to the stirred reaction mixture.[12]

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated carbinol.

Causality and Insights:

  • Why an Inert Atmosphere? The Ruppert-Prakash reagent and the intermediate trifluoromethyl anion are sensitive to moisture.

  • Why a Catalytic Amount of TBAF? TBAF is required to initiate the formation of the trifluoromethyl anion. Once the reaction begins, the resulting alkoxide can act as a nucleophile to activate another molecule of TMSCF₃, propagating the catalytic cycle.

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermicity and minimize side reactions.

  • Safety: The Ruppert-Prakash reagent is flammable and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.[12] Always consult the Safety Data Sheet (SDS) for all reagents.

Difluoromethylation of Alcohols

Application Note: The difluoromethyl group (CHF₂) is often considered a bioisostere of a hydroxyl or thiol group, and its incorporation can improve metabolic stability and membrane permeability. A practical method for the O-difluoromethylation of alcohols utilizes (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as a difluorocarbene precursor.[11] The reaction can be performed under mild, weakly basic or acidic conditions, making it suitable for a wide range of alcohols, including primary, secondary, and tertiary alcohols.[6][11]

Detailed Protocol: Difluoromethylation of Benzyl Alcohol using TMSCF₂Br

Materials:

  • Benzyl alcohol (0.5 mmol, 1.0 equiv)

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (1.0 mmol, 2.0 equiv)

  • Potassium acetate (KOAc) (1.0 mmol, 2.0 equiv)[11]

  • Anhydrous N,N-Dimethylformamide (DMF) (2.5 mL)

  • Sealed vial with a magnetic stir bar

Procedure:

  • To a sealed vial containing a magnetic stir bar, add benzyl alcohol (0.5 mmol), potassium acetate (1.0 mmol), and anhydrous DMF (2.5 mL).

  • Add (bromodifluoromethyl)trimethylsilane (1.0 mmol) to the mixture.

  • Seal the vial and stir the reaction mixture at 60 °C.

  • Monitor the reaction by ¹⁹F NMR or GC-MS. The reaction is typically complete within several hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford benzyl difluoromethyl ether.

Causality and Insights:

  • Why TMSCF₂Br? It serves as a convenient and effective precursor to difluorocarbene (:CF₂) under mild activation conditions.

  • Role of KOAc: Potassium acetate acts as a mild base to promote the formation of difluorocarbene from TMSCF₂Br.[11] Other mild activators like potassium bifluoride (KHF₂) can also be used.[11]

  • Solvent Choice: DMF is a suitable polar aprotic solvent for this transformation.

  • Substrate Scope: This method shows good functional group tolerance and is applicable to a variety of alcohols, including those found in complex, late-stage intermediates.[11]

Data Summary

Table 1: Comparison of Common Fluorinating Reagents

ReagentTypeCommon ApplicationsAdvantagesDisadvantages
Selectfluor® Electrophilicα-Fluorination of carbonyls, fluorination of arenes and alkenesCrystalline solid, easy to handle, high reactivity[9]Strong oxidant, can lead to side reactions
N-Fluorobenzenesulfonimide (NFSI) Electrophilicα-Fluorination of carbonyls, enantioselective fluorinationsMilder than Selectfluor®, good selectivity[13]Can be less reactive for some substrates
Ruppert-Prakash Reagent (TMSCF₃) NucleophilicTrifluoromethylation of aldehydes, ketones, iminesVersatile, widely used, commercially available[12]Moisture-sensitive, requires activator, volatile
Togni Reagents ElectrophilicTrifluoromethylation of various nucleophilesBench-stable solids, broad applicabilityCan be expensive
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) Carbene PrecursorO-difluoromethylation of alcohols and phenolsMild conditions, good functional group tolerance[11]Requires activation

Conclusion

Fluorinated building blocks are not merely esoteric reagents but foundational tools for the modern synthetic chemist, particularly in the fields of drug discovery and materials science. Understanding the underlying principles of their reactivity and having access to robust, reproducible protocols are paramount to their successful application. This guide has provided a detailed overview of key fluorination strategies, complete with practical, step-by-step protocols and insights into the rationale behind experimental choices. By mastering these techniques, researchers can more effectively harness the power of fluorine to design and synthesize molecules with enhanced properties and functions.

References

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]

  • Zhu, S. Z., Wang, Y. L., Peng, W. M., Song, L. P., & Jin, G. F. (2002). Synthesis of Fluoroalkyl Substituted Heterocycles Using Fluorinecontaining Building Blocks. Current Organic Chemistry, 6(12), 1057-1096. [Link]

  • Lovett, B., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PMC. [Link]

  • Sanford, M. S., et al. (2013). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. PMC. [Link]

  • Sanford, M. S., et al. (2023). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. ACS Catalysis. [Link]

  • Xiao, J.-C., et al. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic. ChemRxiv. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Scilit. [Link]

  • Cheprakov, A. V., et al. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. MDPI. [Link]

  • Bolm, C., et al. (2023). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. [Link]

  • Fedinchyk, A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • Xiao, Y., et al. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Mykhailiuk, P. K., et al. (2016). Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group. ACS Publications. [Link]

  • Wang, F., & Qing, F.-L. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. ACS. [Link]

  • Ni, C., & Hu, J. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition, 56(10), 2732-2736. [Link]

  • Bolm, C., et al. (2023). Mechanochemical Difluoromethylations of Alcohols. Chinese Chemical Society. [Link]

  • MDPI. (2024). Recent Advances on Fluorine Chemistry. PMC. [Link]

  • Zhang, R., Ni, C., Xie, Q., et al. (2020). Difluoromethylation of alcohols with TMSCF2Br in water. Tetrahedron, 76(51), 131676. [Link]

  • Windhorst, A. D., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. RSC Publishing. [Link]

  • Weng, R. J., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journals. [Link]

  • Candish, L., et al. (2024). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. ChemSusChem. [Link]

  • Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 378-384. [Link]

  • Prakash, G. K. S., et al. (2014). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Optimizing the synthesis of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one .

This guide assumes the user is a professional chemist encountering specific yield or purity issues. It moves beyond standard "recipes" to address the mechanistic and engineering challenges posed by the electron-deficient difluoro-aromatic ring.

Ticket Subject: Optimization of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one Classification: Heterocyclic Synthesis / Friedel-Crafts Acylation Status: Active Guide

Core Synthesis Logic & Challenges

The synthesis of the 7,9-difluoro analog presents a distinct challenge compared to the non-fluorinated parent compound. The presence of fluorine atoms at the 7 and 9 positions (originating from the 2- and 4-positions of the starting phenol) significantly deactivates the aromatic ring toward the critical intramolecular Friedel-Crafts cyclization.

The Retrosynthetic Pathway

To achieve the 7,9-difluoro substitution pattern, the starting material must be 2,4-difluorophenol .

  • Step A (Etherification): O-alkylation of 2,4-difluorophenol with ethyl 4-bromobutyrate (or

    
    -butyrolactone).
    
  • Step B (Hydrolysis): Conversion of the ester to 4-(2,4-difluorophenoxy)butanoic acid.

  • Step C (Cyclization): Intramolecular acylation to close the 7-membered ring.

The "Fluorine Problem"
  • Deactivation: Fluorine is inductively withdrawing (

    
    ), reducing the electron density at the cyclization site.
    
  • Regiochemistry: In 2,4-difluorophenol, the only open ortho position is C6. The ether oxygen directs ortho/para, but the para position is blocked by Fluorine. The cyclization must occur at C6 to form the 7,9-difluoro product.

  • Impact: Standard PPA (Polyphosphoric Acid) protocols often fail or result in low yields due to insufficient electrophilicity.

Experimental Workflow & Optimization

Diagram 1: Optimized Synthetic Pathway

The following diagram outlines the preferred workflow, highlighting the "Modern Route" (Eaton's Reagent) versus the "Classical Route" (PPA).

SynthesisWorkflow Start Start: 2,4-Difluorophenol Step1 Step 1: O-Alkylation (K2CO3, Ethyl 4-bromobutyrate, DMF) Start->Step1 Intermediate1 Intermediate: Ethyl 4-(2,4-difluorophenoxy)butanoate Step1->Intermediate1 Step2 Step 2: Hydrolysis (NaOH, MeOH/H2O) Intermediate1->Step2 Precursor Precursor Acid: 4-(2,4-difluorophenoxy)butanoic acid Step2->Precursor Decision Decision: Cyclization Method Precursor->Decision MethodA Method A (Classical): PPA, 100-120°C Decision->MethodA High Viscosity Risk MethodB Method B (Recommended): Eaton's Reagent, RT to 60°C Decision->MethodB Best Balance MethodC Method C (The 'Nuclear' Option): 1. SOCl2 -> Acid Chloride 2. AlCl3, DCM Decision->MethodC Max Reactivity Target Target: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one MethodA->Target MethodB->Target MethodC->Target

Caption: Synthetic workflow comparing cyclization methodologies. Eaton's Reagent is prioritized for ease of handling and yield.

Troubleshooting Guide (FAQs)

Phase 1: Precursor Synthesis (The Acid)

Q: My O-alkylation yield is low (<50%), and I see starting material.

  • Diagnosis: Fluorophenols are less nucleophilic than standard phenols.

  • Solution: Switch solvent from Acetone to DMF or DMAc to increase the reaction rate. Increase temperature to 80-90°C. Ensure you are using a catalytic amount of KI (Potassium Iodide) to activate the alkyl bromide (Finkelstein reaction in situ).

Q: The hydrolysis step formed a solid that won't dissolve in acid.

  • Diagnosis: You likely precipitated the free acid, which is the desired product.

  • Solution: Do not try to dissolve it in the acidic aqueous layer. Filter the solid.[1] The 4-(2,4-difluorophenoxy)butanoic acid should be a white solid. Recrystallize from Toluene/Hexane if necessary to remove traces of unreacted phenol before cyclization. Purity here is critical —phenol impurities will polymerize in the next step.

Phase 2: Cyclization (The Ring Closure)

Q: I am using PPA (Polyphosphoric Acid) and the reaction mixture turned into a black tar.

  • Diagnosis: "Hot spots" due to high viscosity and poor heat transfer. PPA is extremely viscous at room temperature; when heated, if stirring is inefficient, local temperatures can exceed 150°C, causing decomposition.

  • Solution:

    • Mechanical Stirring: Magnetic stir bars are insufficient for PPA scale-ups >5g. Use an overhead mechanical stirrer.

    • Switch Reagents: Move to Eaton’s Reagent (7.7 wt%

      
       in Methanesulfonic acid).[1][2] It has the same dehydrating power as PPA but significantly lower viscosity, allowing for standard magnetic stirring and lower reaction temperatures (often running at 40-60°C instead of 100°C) [1, 2].
      

Q: The reaction stalls with Eaton's Reagent. I see only the starting acid.

  • Diagnosis: The 2,4-difluoro substitution is strongly deactivating the ring. The carbocation intermediate is not electrophilic enough to attack the electron-poor ring at 60°C.

  • Solution (The "Nuclear" Option): Switch to the Acid Chloride/Aluminum Chloride route.

    • Convert the acid to the acid chloride using Thionyl Chloride (

      
      ) and a drop of DMF. Remove excess 
      
      
      
      completely (azeotrope with toluene).
    • Dissolve the acid chloride in DCM.

    • Add stoichiometric

      
       (Aluminum Chloride) at 0°C, then warm to reflux. 
      
      
      
      is a stronger Lewis acid than the polyphosphate species in Eaton's reagent and can overcome the fluorine deactivation [3, 4].

Q: I isolated a product, but the NMR shows a mixture of isomers.

  • Diagnosis: This is theoretically unlikely with 2,4-difluorophenol as the starting material because only one ortho position is available.

  • Check: Did you start with 3,5-difluorophenol? Or 2,5-difluorophenol? Verify your starting material.

  • Alternative: You may be seeing intermolecular acylation (dimerization) rather than intramolecular cyclization. This happens if the concentration is too high.

  • Fix: Run the reaction under high dilution conditions (if using the Acid Chloride/DCM method). For PPA/Eaton's, this is harder to control, which is another reason to favor the Acid Chloride route if dimerization is observed.

Quantitative Optimization Data

The following table summarizes reaction conditions based on the electronic nature of the substrate.

ParameterStandard Benzoxepinone7,9-Difluoro Analog (Target)Why?
Cyclization Reagent PPAEaton's Reagent or

PPA is too viscous; Fluorine deactivation requires better mass transfer or stronger Lewis Acid.
Temperature 80°C50°C (Eaton's) or Reflux (DCM/AlCl3) Avoid charring; Fluorinated rings are sensitive to thermal decomposition.
Time 2-3 Hours4-12 Hours Deactivated rings react slower.
Concentration High (Neat in PPA)0.1 M (if using DCM) Prevents intermolecular dimerization.
Yield Expectation 85-95%60-75% Inductive withdrawal lowers yield ceiling.

Decision Logic for Troubleshooting

Use this flow to diagnose low yields in the cyclization step.

Troubleshooting Issue Issue: Low Yield / Impurities CheckSM Check Precursor Purity: Is it >98% pure acid? Issue->CheckSM Impure Purify Acid: Recrystallize (Tol/Hex) CheckSM->Impure No Pure Analyze Reaction Mixture CheckSM->Pure Yes BlackTar Result: Black Tar/Charring Pure->BlackTar NoRxn Result: No Reaction (SM recovered) Pure->NoRxn Dimer Result: Dimer/Oligomer Pure->Dimer FixTar Fix: Lower Temp, Switch to Eaton's Reagent BlackTar->FixTar FixNoRxn Fix: Switch to Acid Chloride + AlCl3 (Stronger Lewis Acid) NoRxn->FixNoRxn FixDimer Fix: High Dilution (DCM), Dropwise addition Dimer->FixDimer

Caption: Decision tree for diagnosing failure modes in the cyclization of fluorinated phenoxybutyric acids.

References

  • Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid.[1][2] A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Sigma-Aldrich. (n.d.). "Eaton's Reagent: A Less Viscous Alternative to PPA." Technical Bulletin. Link

  • Vekariya, R. H., & Aubé, J. (2016). "Intramolecular Friedel–Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol." Organic Letters, 18(14), 3534–3537. Link

  • Otsuka Pharmaceutical Co Ltd. (1983). "2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation." European Patent EP0074121A1. Link

Sources

Technical Support Center: Tetrahydro-1-benzoxepin-5-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing tetrahydro-1-benzoxepin-5-ones. It focuses on the specific "pain points" of forming the 7-membered oxepin ring—a process thermodynamically and kinetically more challenging than forming its 6-membered analogue (chromanone).

Status: Active | Tier: Level 3 (Senior Scientist) | Topic: Side Reaction Troubleshooting

Diagnostic Hub: Identify Your Issue

Select the symptom that best matches your experimental observation.

SymptomProbable CauseImmediate Action
Black/Dark Brown Tar (Insoluble)uncontrolled Polymerization due to intermolecular acylation.Stop heating. Check PPA viscosity and temperature.
Product Mass x2 (Dimer)Intermolecular Acylation dominating over intramolecular cyclization.Increase dilution (if Dieckmann) or optimize PPA quantity.
Phenol Odor / SM Degradation Ether Cleavage (Acid-catalyzed dealkylation).Lower reaction temperature; reduce reaction time.[1]
Unexpected Hydroxy-Ketone Fries Rearrangement (if using ester precursors).[2]Switch to ether-acid precursor or lower Lewis Acid equivalents.
No Reaction / SM Recovery Deactivated Ring (Electron Withdrawing Groups).Switch from PPA to SOCl₂/AlCl₃ (Friedel-Crafts) or Dieckmann route.

Deep Dive: The Friedel-Crafts Cyclization Route

The Standard Protocol: Cyclization of 4-phenoxybutyric acid using Polyphosphoric Acid (PPA).

Critical Failure Mode: Intermolecular vs. Intramolecular Competition

The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. This slows the rate of intramolecular cyclization (


), allowing the intermolecular reaction (

) to compete, leading to dimers and oligomers (tar).
Mechanism & Pathway Visualization

The following diagram illustrates the divergence between the desired cyclization and the fatal polymerization pathway.

BenzoxepinPathways cluster_conditions Critical Control Factors Start 4-Phenoxybutyric Acid Acylium Acylium Ion Intermediate (Reactive Species) Start->Acylium PPA / Heat (-H2O) Benzoxepin Tetrahydro-1-benzoxepin-5-one (Target Product) Acylium->Benzoxepin Intramolecular Cyclization (7-membered ring closure) Dimer Linear Dimer (Side Product) Acylium->Dimer Intermolecular Acylation (Reaction with 2nd Molecule) Polymer Oligomers/Tar (Terminal Failure) Dimer->Polymer Chain Propagation Factor1 Dilution Factor Factor2 Temperature (60-90°C)

Caption: Kinetic competition in benzoxepin synthesis. The 7-membered ring closure is slower, making the system susceptible to intermolecular dimerization if concentration or temperature is uncontrolled.

FAQ: Troubleshooting the PPA Route

Q: My reaction turned into a solid black mass. Can I salvage it? A: No. This is "PPA Tar." It results from uncontrolled intermolecular polymerization.

  • The Fix: You likely heated the PPA too quickly or to too high a temperature (>100°C).

  • Protocol Adjustment:

    • Heat the PPA alone to 60°C first to lower viscosity.

    • Add the 4-phenoxybutyric acid in small portions (not all at once) to maintain a pseudo-high-dilution effect.

    • Maintain temperature between 70–85°C. Do not exceed 90°C.

Q: I see the product on TLC, but the yield is <30%. Where did the rest go? A: Check for Ether Cleavage . Strong acids like PPA at high temperatures can cleave the aryl-alkyl ether bond, releasing phenol and butyrolactone/butyric acid derivatives.

  • Validation: Run a TLC of the aqueous workup. If you see a spot corresponding to phenol (stains with FeCl₃ or UV active), your acid strength or temperature is too high.

  • Alternative: If PPA is too harsh, convert the acid to an acid chloride (SOCl₂) and use SnCl₄ (stannic chloride) in DCM at 0°C. SnCl₄ is milder than AlCl₃ and reduces ether cleavage.

Deep Dive: The Dieckmann Condensation Route

The Alternative Protocol: Intramolecular Claisen condensation of diesters (e.g., ethyl 4-(2-ethoxycarbonylphenoxy)butyrate).

Critical Failure Mode: The Concentration Effect

Unlike the PPA route, the Dieckmann condensation is reversible. The formation of the 7-membered ring requires high dilution to favor cyclization over intermolecular Claisen condensation.

Step-by-Step Protocol (High Dilution Technique)

Use this protocol to minimize dimerization.

  • Preparation: Dissolve the diester precursor in dry Toluene (0.05 M concentration—very dilute).

  • Base Activation: Suspend Potassium tert-butoxide (t-BuOK, 2.5 equiv) in dry Toluene in the reaction flask. Heat to reflux.

  • Slow Addition (Crucial): Add the diester solution dropwise to the refluxing base over 4–6 hours using a syringe pump.

    • Why? This keeps the instantaneous concentration of the enolate low, statistically favoring the reaction of the enolate with its own tail (intramolecular) rather than a neighbor (intermolecular).

  • Workup: Acidify with cold dilute acetic acid. Do not use strong mineral acids initially to avoid decarboxylation before isolation if the

    
    -keto ester is the target.
    
FAQ: Troubleshooting Dieckmann

Q: I obtained the cyclic


-keto ester, but it decarboxylated during purification. 
A: 

-keto esters in 7-membered rings are prone to hydrolysis and decarboxylation.
  • Fix: If the target is the ketone (benzoxepin-5-one), perform the decarboxylation intentionally. Reflux the crude

    
    -keto ester in dilute H₂SO₄/Acetic acid to yield the clean ketone.
    

Q: I am seeing O-alkylation vs. C-alkylation issues in the precursor synthesis. A: This occurs before cyclization. When reacting phenol with ethyl 4-bromobutyrate:

  • C-alkylation (side reaction) happens if the phenoxide is too "soft" or the solvent promotes it.

  • Fix: Use Acetone or DMF with

    
    . Avoid solvents that stabilize the carbon-attack. Ensure the phenol is fully deprotonated before adding the alkyl halide.
    

Summary of Side Reactions & Mitigations

Reaction TypeSide ProductMechanismPrevention Strategy
Friedel-Crafts Polymer/Tar Intermolecular acylationHigh dilution; Control temp <90°C; Use milder Lewis Acid (SnCl₄).
Friedel-Crafts Phenol Ether cleavage (Acidic)Avoid AlCl₃ with ether linkages; limit reaction time.
Dieckmann Linear Dimer Intermolecular ClaisenHigh Dilution (Syringe pump addition); Solvent volume increase.
Rearrangement Hydroxy-ketone Fries RearrangementAvoid ester precursors; ensure ether linkage is stable.

References

  • Fontaine, G. (1968). Recherches sur la synthèse des benzoxépinones.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Lombardo, M., et al. (2019). "Intramolecular Base-Free Catalytic Wittig Reaction: Synthesis of Benzoxepinones". Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. "Friedel-Crafts Acylation" and "Fries Rearrangement". Link

  • BenchChem. "Intramolecular Friedel-Crafts Cyclization Troubleshooting". Link

Disclaimer: This guide assumes standard laboratory safety protocols. PPA is corrosive and viscous; Dieckmann condensations require anhydrous conditions. Always consult MSDS before handling reagents.

Sources

Technical Support Center: Recrystallization of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the recrystallization of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 127557-05-5)[1]. The content is structured to address common challenges and provide robust, field-proven methodologies to ensure the highest purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one?

The primary goal is purification. Recrystallization is a technique used to separate a desired solid compound from impurities. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures[2]. For active pharmaceutical ingredient (API) development, achieving high purity is critical for downstream applications and ensuring biological efficacy and safety.

Q2: Why are my crystals "oiling out" instead of forming a solid precipitate?

"Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid rather than as solid crystals[3]. This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities, causing a melting point depression. To resolve this, you can try reheating the solution, adding a small amount of additional solvent to reduce saturation, and allowing it to cool more slowly[4].

Q3: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue, often caused by either using too much solvent or the formation of a stable, supersaturated solution[4]. Before taking drastic measures, first try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of the pure compound[4][5]. If these methods fail, the most likely cause is an excess of solvent, which can be carefully removed by gentle heating or rotary evaporation before attempting to cool the solution again[4].

Q4: How does the difluoro-substitution on the aromatic ring affect the recrystallization process?

Fluorine substitution can significantly influence a molecule's intermolecular interactions and, consequently, its crystallization behavior. The highly electronegative fluorine atoms can alter the electronic properties of the aromatic ring, potentially affecting π-π stacking interactions[6]. Furthermore, fluorine substitution has been observed to promote crystallization in some molecular systems where non-fluorinated analogues may vitrify or form glasses[7]. This suggests that 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one may have a strong tendency to crystallize if the correct solvent and cooling conditions are identified.

Troubleshooting Guide: In-Depth Solutions

This section addresses more complex experimental issues in a diagnostic, question-and-answer format.

Issue 1: Extremely Low Yield After Recrystallization

  • Question: My initial crude mass was high, but after recrystallization, my yield is less than 30%. What went wrong?

  • Analysis & Solution: While some product loss in the mother liquor is expected, a yield below 50-60% often indicates a procedural issue.

    • Excessive Solvent: This is the most common cause of poor yield[4]. The compound remains dissolved in the mother liquor even after cooling. Solution: Concentrate the filtrate (mother liquor) by carefully boiling off a portion of the solvent and re-cooling to recover a second crop of crystals.

    • Premature Filtration: If you performed a hot filtration to remove insoluble impurities, you might have used too much solvent to rinse the flask and filter paper, or the solution may have cooled too much during the process, causing product loss on the filter paper[3]. Solution: Ensure your filtration apparatus is pre-heated and use a minimal amount of hot solvent for rinsing[3].

    • Inappropriate Solvent Choice: The solvent may have too high a solubility for your compound, even at low temperatures. Solution: Re-evaluate your solvent choice by performing a small-scale solvent screen (see Protocol section).

Issue 2: Crystals Are Clumped, Discolored, or Appear "Gummy"

  • Question: My final product isn't a fine, crystalline powder. It's discolored and has a sticky or gummy texture. How can I fix this?

  • Analysis & Solution: This indicates that impurities are being trapped within the crystal lattice or precipitating alongside your product.

    • Rapid Crystallization: Cooling the solution too quickly can cause impurities to be trapped within the rapidly forming crystals[5]. Solution: Re-dissolve the product in the minimum amount of hot solvent, perhaps adding an extra 1-2 mL to ensure it doesn't crash out immediately, and allow it to cool to room temperature slowly by insulating the flask. Do not place it directly in an ice bath from a hot state[5].

    • Presence of Soluble Impurities: If the impurities have similar solubility profiles to your target compound, they may co-precipitate. Solution: If the impurities are colored and aromatic, a charcoal treatment may be effective. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

    • Residual Solvent: A gummy texture can also result from incomplete drying. Solution: Ensure the crystals are dried thoroughly under vacuum for an extended period to remove all traces of the recrystallization solvent.

Issue 3: The Compound Will Not Dissolve in Any Single Solvent System

  • Question: I've tested multiple solvents, but my compound is either completely insoluble even when boiling, or it dissolves instantly at room temperature. What is the next step?

  • Analysis & Solution: This is the ideal scenario for employing a mixed-solvent system. This technique uses two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent")[8].

    • Procedure:

      • Dissolve the crude compound in a minimal amount of the hot "soluble solvent."

      • While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid). This point of persistent cloudiness is the saturation point.

      • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

      • Set the solution aside to cool slowly. The gradual change in solvent polarity upon cooling will decrease the compound's solubility, promoting crystal growth.

    • Common Mixed-Solvent Pairs: Hexane/Ethyl Acetate, Ethanol/Water, Toluene/Hexane.

Visual Troubleshooting Guide

This decision tree outlines the logical steps for diagnosing and solving common recrystallization failures.

TroubleshootingRecrystallization start Start Recrystallization: Cool the hot, filtered solution check_crystals Do crystals form after ~20 mins? start->check_crystals success Crystals Formed check_crystals->success Yes no_crystals No Crystals / Very Few Crystals check_crystals->no_crystals No oiled_out Product 'Oils Out' (forms liquid droplets) check_crystals->oiled_out Oiling Out isolate Isolate via vacuum filtration. Wash with cold solvent. Dry thoroughly. success->isolate end_success Pure Product isolate->end_success induce_crystallization Attempt to Induce Crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. no_crystals->induce_crystallization check_again Do crystals form now? induce_crystallization->check_again check_again->success Yes too_much_solvent Diagnosis: Too much solvent used. Action: Gently heat to boil off ~25% of the solvent and re-cool. check_again->too_much_solvent No too_much_solvent->start Retry Cooling reheat_add_solvent Diagnosis: Solution too concentrated or cooled too fast. Action: Re-heat to dissolve oil. Add more 'good' solvent. Cool SLOWLY (insulate flask). oiled_out->reheat_add_solvent reheat_add_solvent->start Retry Cooling

Caption: A decision tree for troubleshooting common recrystallization issues.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the recrystallization of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Part 1: Solvent System Selection

The ideal solvent should dissolve the compound when hot but not when cold[8]. Given the ketone and fluorinated aromatic structure, several solvent classes should be screened.

Solvent Screening Procedure:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, up to about 0.5 mL. Note the solubility. A good candidate solvent will not dissolve the compound at this stage[2].

  • For solvents where the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point. A suitable solvent will fully dissolve the compound at this higher temperature[2].

  • Allow the hot, clear solutions to cool to room temperature, and then in an ice bath. The best solvent will be the one from which the compound precipitates as a crystalline solid in high yield.

Table 1: Potential Solvents for Screening

Solvent Class Boiling Point (°C) Rationale & Notes
Isopropanol Alcohol 82 Moderate polarity, good for many aromatic compounds.
Ethyl Acetate Ester 77 Good solvent for ketones; often used in a mixed system with hexanes[9].
Acetone Ketone 56 Often a very good solvent for ketones, but may be too effective, requiring a co-solvent[9][10].
Toluene Aromatic 111 Good for aromatic compounds, especially those that crystallize well[9]. High boiling point requires careful handling.

| Acetonitrile | Nitrile | 82 | Can be effective for compounds with multiple aromatic rings[11]. |

Part 2: Recrystallization Workflow

RecrystallizationWorkflow start Start: Crude Solid dissolve 1. Dissolution Add minimal hot solvent to dissolve crude solid. start->dissolve check_insolubles Are insoluble impurities present? dissolve->check_insolubles hot_filtration 2. Hot Filtration Quickly filter hot solution to remove solid impurities. check_insolubles->hot_filtration Yes crystallization 3. Crystallization Allow filtrate to cool slowly and undisturbed to form crystals. check_insolubles->crystallization No hot_filtration->crystallization isolation 4. Isolation Collect crystals by vacuum filtration. crystallization->isolation washing 5. Washing Rinse crystals with a small amount of ice-cold solvent. isolation->washing drying 6. Drying Dry crystals under vacuum to constant weight. washing->drying finish Finish: Pure Crystalline Product drying->finish

Caption: Standard workflow for a successful single-solvent recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a boil after each addition, until the solid just dissolves[3]. Using the absolute minimum amount of hot solvent is key to maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a stemless or short-stemmed funnel to prevent premature crystallization in the funnel stem[3]. Pre-heat the funnel and receiving flask with hot solvent vapor to minimize this risk[3].

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals[5]. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, until a constant weight is achieved. This removes any residual solvent which could depress the melting point and affect analytical data.

References
  • Solvent Choice - Chemistry Teaching Labs - University of York. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzhsjd7rMrqCdLIwWQss0mo9UQugIcceEmeF03Izx4MMV00tL6xXucC4a1KOfyhEjjAWvh-aj7tNBauxON06B4an15g6r9XrzzYbnFom_cWhcj0CaWMlvQ3WjLSERVbYzAwhm6F8ml2J2_SZpdGYmL8NgxHHuNk-TbjgafwB9EWTo5jJjr4NGcaX0Jfv4=]
  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoSl765KtVxYA8Bq0aKzrEfSk6CxbLMBZBrhQIZ6yzMQZVAa4ChJouW92O6GFDuumRMfW939BZbUYc6qNeipAtR3khg-p0_irIi5HIMPcHufW-sNnGeQRcbN7KoMjJJuhNzan-PLERPPt0dtH-vCNrBPgsBsWwMHk3Sg1ceVOU8maJGw==]
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy7kB1mwOEj9ye5zWhaKq5vO23UFmHBCANbDInvyNdSqJT8gdCU7EF5G5FJFKUMir157baG6CPuigqTqCgnQTOYnqvS9I1-ivQEDGKGeelpeC0zvnfIHv0OvJk7VCF2i-K4L7chIH7dcn8CjibAuQLJ8mMw3wfvyQ-vsfcLH5najfXuquyba8iDi2ZRMcticp0oHJclzT8cQVMy4jvIILHq1f7hX0JHig=]
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcil4x26_xRXVK-1s3DRWhf_6WjrSLfbHrUG-L76MClPiLeIepplBUmYxO6BXCS7-uoCocI53Pxcg4PQGBYUnF7YrxyyS6vGpg2WnHwDty0JWa6WbusrPkffpfxeGWcR4Y6wvQPQIapO2lvox04iNnt1eswAUOM36M4oG3xk3Nj5Ck0eatiS_n0iYB_XjY1jHDK9EA2fDrwlSqLbzKZEs4izSVC8Tx7-2z6MImkysKYJQhTUk]
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz8iYT00sWSmWTm5uRi38voDF9AZOerV65LxH6HUM9Vo3isj6lDxuNAAwY5YJTGQEMrfNPRdb6hOyCxad8WbooHmPClNZFfCCFjfmXcyGSpRkadywzCtZgVYMm6OIWr0WeQoSnwaNkgEzUUShOzWDei7BqFhcGfBMbJJbcHF_LzsAM-6q6XpUKz4Ah]
  • Influence of F and Cl on the recrystallization of ion‐implanted amorphous Si - AIP Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMN1fCSo_Rxcn42PO6cxNmxwlwGvg8I2AxYrm9jigOtLRKYhbt_b-ssnuIq5Zp0EHiAJKPoo1wJloyF4vRltq5RJz35DPDTdBz0WHpXkD1TeLfSidX4ub54vIbitjE4V9qaVNneDWBTKwEaGvP2DV5UgouV-AmGeq6i8Y06GUHDBeCFy5B85RI9S_2kJOS6FA9LXy-jp3KDD_8x-qMA0qMMg==]
  • Recrystallization - Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1QgzVmLDb_IHZnSYAosPrU2owTDKQrtKv-gUUnRqSzAs9CxN2R_nDuzSfDAoRGrjcE4K5rqAdDXtgsOYcOlLcKieqja8S0Ux2TJaZiCUEwFmTmOt1z90Fa-tbbYb2-DVo1QMktN6Q3FYc5ob_U3kfAEZKK0UR0i152KOES8baCMjHOlJYYKx6]
  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXUQ_PJK8vBuMNQ-_dferuuxcwnTDxovCT2Q8dpUvtydCDp1292ftfxiVQKyuSqMucqBXP-FUSCUfEAVlne9dJY3LvAdZJebad-iNzTUOq4VfnqNSIRtKxfXiLh8HOE2b0Fwhz3EgMjCnNTQYQj0c0TB0xlxYTAgWbM7tx]
  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFj73660oMzq5S7wEu0T3kC8muhCS-qe8bUejy1RJF4H_2rX-jwWN0_3u2mRfexBXAi9EKT3ae1-RaEsWQZNKMCijFBYhV-XFr_tZXgjed9SWyx_7aFiDphSMwz9yMRND0kU1wLS5ZvmiyZ9U=]
  • Effect of fluorine content on glass stability and the crystallisation mechanism for glasses in the SiO2-CaO-K2O-F system - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6iPqgo6AytRei_YW6P1uNIwDnbxD0l1VvmuWZrvJR2Q3tjODHAkm6npD9TaUJwzEMP6CKrLMzkcQzrJ54_RiBS9ZPGZD1kiNAa6vDXKZd3x2FP5cY3vU6Q_R464HjaXGUA-i7WF2Xd9wPXlnVH5bFO24DPeQvDcEp9Uya4jjjLTTmXSrC1QyIZI7w5QPKTYLl59Fj1DDOdaKhGE19uTCXqwoJ_QS6PPy2Q0rDV2wjIIRyBylDXzyqHKuIA9VFsByXtKFScbARgQ-kDl9THd8XyqQpc13NDmkbHiut0CnjFU9lA5xFM4k=]
  • 3.6F: Troubleshooting - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzYfvyWoLRvQUrBy9dCqsl1NQSvynqo33jKQR6Nq9-6Fe14jRJKZSyIN49Y4-p-pWU1Fkf7sRisw6CgJzDDRJE4PRqu5NjUPa61I4lEBcIBHiMw9xv9KbeAJKKdEeALV6iBYay18D69QEnwZrECgzYxuonBAHHEoKPp24JhiPY9zYw4V7kdsd6D0qcfZgech21Tnbqi1lakF_BA41G2eq9LaMkpBizLk65mWoOVd8AfIJP4mtK48pFV1CJZIjF1oGU4sRFLj_5aA7NitiOW0RO8LDG2lWHcc2C32_2BTPQc0Wdj0eoNtPJVXmSd4NT]
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLKawPEcI80tOC02ACrLYjQPgWDbQKbc8cB4u_XgGCO41Dn-sI5TtFJBw1wfFRfaJGL7eDiLqylKHzL40RF4ALnw76Sw-Nb3i1sgDrunopHZXFzTgELFfFVTFZ8XZR6M28729zBdCdGFazhubcBoO17m6SDerlnD_Gg1vixkb8UM0UFCUPxbEZuzBbEEzPN7-46m4dB6rvVKKKmwmpODM=]
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpN9rOWbt8K1-RcxRgEqZTsOhRBoiIB9oWeEaxudrmbnW_54ASaeY1c7xHK2PySdc1wi_jNAm9ci5AQF6QRfHjnztZg6tEzpFfPaQb_H7ZkRE28n26I8-3-Z5V1IU8zyZNMd71cO-5t-58AYzH]
  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing - Macquarie University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqmNNrziRezgpYzYeN-8WYD29unuJD2OS0ynZbPRDrONinJ6i6NgumNdaXx1A_rggXBcxOADrGyTd90yuY46V-ueI7bDJVB2codgsh8is4yoijx-ZNymqMPnBVgZQNB7SOUd3oFGucF9YsM4YDv2Wr]
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEM4wGITNq3F2Ze7ZBK3FzHBgUo1JHl_C79JI_SIrtg11oTVgMIcyamweEBMZPpfIkIVO5GBP8PpLxUJoonU5cBTEuX66Rhg4-FiI95T-aGEgMkcKyUGBY3cowQisZ5yE9oRS3c60=]
  • Tips & Tricks: Recrystallization - University of Rochester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_GTXlTpOD0O_hvAT9C9h9qUx68Ya7uOjGI8OdqAx-wrkfOHZLPInWV4LQRvJFu4wcUIuZrrBpGJ2wPK66Nlxd851gPckiONcAuVSzWxkpflmMruNOtCQnyic8UjiIi-lYRPYOm0v36q2CpL9v5GaKwaPDMggqwc1r4eGpkl3x0u9XVcdJ8iI=]
  • 127557-05-5|7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcojA_hQ7l0phAunGQwM3KCe3vUKLz66nzlCWA8BWtHBBE3uzW5hoodjyDAjJ9Nm17wCJs_PxmLo1Y8mfS3qISZXGm7XNlXBSTJ8hSkMwdzwBRE9-pIk7oz5fSqCOofkV8kdX_SGYzwsmHZXDw]

Sources

Stability issues of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Executive Summary & Molecule Overview

Welcome to the technical guide for 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (referred to herein as DF-THBO ). This scaffold is a critical intermediate in the synthesis of serotonin modulators, antipsychotics, and kinase inhibitors.

While the benzoxepinone core is generally robust, the unique electronic environment created by the 7,9-difluoro substitution pattern introduces specific stability challenges—particularly regarding enolization , aldol-type dimerization , and ether cleavage under Lewis acidic conditions.

Key Physicochemical Properties:

Property Value Note
CAS Number 127557-05-5
Molecular Formula C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol
Reactive Center C5 Ketone Prone to enolization & nucleophilic attack

| Electronic Effect | 7,9-Difluoro | Inductive electron withdrawal; deactivates aromatic ring |

Critical Stability Issues & Troubleshooting

Issue 1: Rapid Dimerization / Oligomerization in Basic Media

Symptom: Appearance of a high molecular weight impurity (approx. 2x mass) during reactions involving bases (e.g., NaH, KOtBu, or even weaker bases like


 at high temperatures).
Mechanism: 
The C5 ketone is flanked by the C4 methylene group. The acidity of these 

-protons is enhanced by the inductive effect of the fluorine atoms on the fused benzene ring. Under basic conditions, DF-THBO readily forms an enolate which attacks a neutral molecule of DF-THBO , leading to a self-aldol condensation product.

Technical Recommendation:

  • Low Temperature Addition: Always generate the enolate at low temperatures (–78 °C to –40 °C) to kinetically trap the monomer before adding the electrophile.

  • Base Selection: Use non-nucleophilic, bulky bases (e.g., LiHMDS) rather than alkoxides to prevent competitive nucleophilic attack at the ketone.

  • Stoichiometry: Ensure the electrophile is present in excess before warming the reaction mixture.

Pathway Visualization (Aldol Dimerization):

AldolReaction Start DF-THBO (Monomer) Enolate Enolate Intermediate Start->Enolate -H+ (C4 Position) Base Base (Deprotonation) Base->Start Catalyst Dimer Aldol Dimer (Impurity) Enolate->Dimer + DF-THBO Monomer

Figure 1: Self-Aldol condensation pathway leading to dimerization impurities.

Issue 2: Low Yields in Grignard / Organolithium Additions

Symptom: Recovery of starting material or formation of "reduced" alcohol side products instead of the tertiary alcohol. Mechanism: The 7,9-difluoro substitution makes the ketone less electrophilic due to mesomeric donation from the ether oxygen (O1), while simultaneously making the


-protons (C4) more acidic.
  • Cause A (Enolization): The Grignard reagent acts as a base, deprotonating C4 instead of attacking C5.

  • Cause B (Reduction):

    
    -hydride transfer from the Grignard reagent reduces the ketone to the secondary alcohol.
    

Technical Recommendation:

  • Cerium Chloride Protocol: Pre-mix the Grignard reagent with anhydrous

    
     (1.5 eq) to form a less basic, more oxophilic organocerium species. This suppresses enolization and promotes 1,2-addition.
    
  • Additives: Use LiCl as an additive to break up Grignard aggregates, increasing the effective concentration of the reactive species.

Issue 3: Ether Cleavage under Lewis Acid Conditions

Symptom: Ring opening or degradation when using strong Lewis acids (


, 

) for Friedel-Crafts or demethylation reactions elsewhere on the molecule. Mechanism: The cyclic ether oxygen (O1) is a Lewis base. Strong Lewis acids coordinate to O1, weakening the O1-C9a or O1-C2 bond. While the aryl-ether bond (O1-C9a) is strong, the alkyl-ether bond (O1-C2) is susceptible to nucleophilic attack (by bromide/chloride), leading to ring opening.

Technical Recommendation:

  • Alternative Reagents: Use milder Lewis acids like

    
     or 
    
    
    
    if coordination is required.
  • Avoid BBr3: If deprotecting other groups, use hydrogenation or thiol-based deprotection methods instead of boron trihalides.

Pathway Visualization (Ring Opening Risk):

RingOpening Substrate DF-THBO Complex Oxonium Complex Substrate->Complex Coordination at O1 LewisAcid Strong Lewis Acid (e.g., BBr3) LewisAcid->Complex OpenChain Ring-Opened Phenol Complex->OpenChain Nucleophilic Attack at C2

Figure 2: Potential ring-opening mechanism mediated by strong Lewis acids.

Frequently Asked Questions (FAQ)

Q1: Can I perform a reductive amination on the C5 ketone without affecting the fluorines? A: Yes. The C-F bonds at positions 7 and 9 are chemically stable under standard reductive amination conditions (e.g.,


 / DCE). The fluorine atoms are not labile unless you use dissolving metal reductions (e.g., Na/NH3), which should be avoided.

Q2: Is the 7,9-difluoro pattern susceptible to nucleophilic aromatic substitution (


)? 
A:  Generally, no. While fluorine is a good leaving group for 

, the reaction requires an electron-deficient ring (usually with nitro or carbonyl groups para or ortho to the leaving group). In DF-THBO , the ether oxygen (O1) is a strong electron donor, which deactivates the ring toward nucleophilic attack. The C7 fluorine is para to the oxygen, and C9 is ortho, making displacement highly unfavorable under standard conditions.

Q3: What is the best solvent for storing DF-THBO? A: Store as a solid at 2-8°C. If solution storage is necessary, use non-protic, non-acidic solvents like Dichloromethane (DCM) or Toluene . Avoid storage in alcohols (methanol/ethanol) for prolonged periods without buffering, as trace acids can catalyze hemiketal formation.

References

  • PubChem. (2025).[1] 2,3,4,5-Tetrahydro-1-benzoxepin-5-one Compound Summary. National Library of Medicine. Link

  • Jeschke, P. (2004).[2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem (Discusses metabolic stability and electronic effects of fluorinated scaffolds). Link

  • ChemScene. (2024). 7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine hydrochloride Product Data. (Demonstrates stability of the scaffold during amine conversion). Link

  • Tyman, J.H.P. (1966). The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-3,5-dione.[3] Tetrahedron Letters. (Foundational chemistry on benzoxepinone ring stability and cyclization). Link

Sources

Technical Support Center: NMR Analysis of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the structural elucidation of this fluorinated benzoxepinone derivative. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing complex splitting patterns in my ¹H NMR spectrum that I can't assign. What's causing this?

A1: The complexity in the ¹H NMR spectrum of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one primarily arises from spin-spin coupling between protons and the two fluorine atoms on the aromatic ring. Fluorine (¹⁹F) has a nuclear spin of 1/2, similar to a proton (¹H), and it couples to neighboring protons through bonds, a phenomenon known as J-coupling.[1][2]

Key points to consider:

  • ¹H-¹⁹F Coupling: You will observe through-bond coupling between the aromatic protons and the fluorine atoms at positions 7 and 9. This results in additional splitting of the proton signals, turning expected singlets, doublets, or triplets into more complex multiplets (e.g., doublet of doublets, triplets of doublets).

  • Magnitude of Coupling Constants (J-values): The magnitude of the coupling constant depends on the number of bonds separating the proton and fluorine nuclei.

    • ³J(H,F) (three-bond coupling) is typically in the range of 5-10 Hz.

    • ⁴J(H,F) (four-bond coupling) is smaller, usually 0.5-3.0 Hz.[2]

    • Longer-range couplings (⁵J(H,F) or greater) can also occur, further increasing spectral complexity.[3][4]

Troubleshooting Steps:

  • Run a ¹⁹F-decoupled ¹H NMR experiment: This experiment removes the ¹H-¹⁹F coupling, simplifying the proton spectrum to only show ¹H-¹H couplings. This will help you identify the underlying proton spin systems.

  • Acquire a 2D COSY (Correlation Spectroscopy) spectrum: A COSY experiment will show correlations between protons that are coupled to each other, helping you trace the connectivity of the proton network within the molecule.[5][6][7]

  • Utilize PSYCHE (Pure Shift Yielded by Chirp Excitation) NMR: This advanced technique can provide a ¹H spectrum with all proton-proton couplings removed, leaving only the ¹H-¹⁹F couplings, which can then be easily measured.[8]

Q2: My ¹³C NMR spectrum is showing more peaks than expected, and some signals are split into multiplets. Why?

A2: Similar to ¹H NMR, the carbon signals in your ¹³C NMR spectrum will also be split by the neighboring fluorine atoms. This ¹³C-¹⁹F coupling is often observed over one to five bonds.

Key points to consider:

  • ¹J(C,F) Coupling: The direct, one-bond coupling between a carbon and a fluorine atom is very large, typically in the range of 240-320 Hz.[2]

  • Long-Range ²⁻⁵J(C,F) Coupling: Carbons that are two, three, four, or even five bonds away from a fluorine atom will also exhibit coupling, with the magnitude of the coupling constant generally decreasing as the number of bonds increases.[9] This results in the splitting of carbon signals into doublets, triplets, or more complex multiplets.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Quaternary carbons (those with no attached protons) will not appear in DEPT-90 or DEPT-135 spectra.[10][11] This can be a useful tool to identify the carbon atoms directly bonded to the fluorine atoms (C7 and C9), which are quaternary.

Troubleshooting Steps:

  • Run DEPT-90 and DEPT-135 experiments: These will help you differentiate between CH, CH₂, and CH₃ groups and identify the quaternary carbons.[10][11][12][13][14] The signals for C7 and C9, being quaternary and directly attached to fluorine, will be absent in these spectra but present in the standard broadband-decoupled ¹³C NMR.

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum: This experiment correlates each proton with the carbon it is directly attached to, which is invaluable for assigning the protonated carbons.[15][16][17][18]

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum: This experiment shows correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton and confirm the assignment of quaternary carbons.[18][19][20][21]

Q3: I'm having trouble with poor resolution and broad peaks in my spectra. What are the likely causes and solutions?

A3: Poor resolution and broad peaks can stem from several factors related to sample preparation and instrument settings. High-quality sample preparation is crucial for obtaining sharp, well-resolved peaks.[22]

Potential Causes and Solutions:

Potential Cause Explanation Solution
Sample Concentration Too high a concentration can lead to viscosity issues and peak broadening. Too low a concentration results in a poor signal-to-noise ratio.For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is generally recommended.[22]
Particulate Matter Undissolved solids in the NMR tube disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[22]Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
Paramagnetic Impurities Even trace amounts of paramagnetic metals can cause significant line broadening.Use high-purity solvents and glassware. If contamination is suspected, passing the sample through a small plug of silica gel may help.
Improper Shimming The shimming process corrects for inhomogeneities in the magnetic field. Poor shimming is a common cause of broad peaks.Re-shim the instrument, particularly the Z1 and Z2 shims, until the peak shape of a known singlet (like TMS or residual solvent) is sharp and symmetrical.
Solvent Selection The choice of deuterated solvent is critical for ensuring complete dissolution of the analyte.[23] For fluorinated compounds, solvents like acetone-d₆ or acetonitrile-d₃ can sometimes provide better resolution than chloroform-d.[24]Ensure your compound is fully soluble in the chosen solvent. If not, try a different deuterated solvent.

Section 2: Advanced Troubleshooting and Data Interpretation

Q4: How can I definitively assign the aromatic proton and carbon signals, especially with the fluorine substitution?

A4: A combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of the aromatic signals.

Workflow for Aromatic Signal Assignment:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis & Assignment H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Identify ¹H-¹H couplings HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC HCF ¹H-¹³C-¹⁹F Correlation H1->HCF C13 ¹³C NMR DEPT DEPT-135/90 C13->DEPT Identify C, CH, CH₂, CH₃ C13->HSQC C13->HMBC C13->HCF F19 ¹⁹F NMR F19->HCF Assign_H Assign Proton Spin Systems COSY->Assign_H Assign_C Assign Protonated Carbons HSQC->Assign_C Direct ¹H-¹³C correlations Assign_Q Assign Quaternary Carbons HMBC->Assign_Q Long-range ¹H-¹³C correlations Confirm_F Confirm F-C Connectivity HCF->Confirm_F Unambiguous F-C-H connectivity Assign_H->Assign_C Assign_C->Assign_Q Assign_Q->Confirm_F

Caption: Workflow for NMR signal assignment.

Step-by-Step Protocol:

  • Acquire Standard Spectra: Obtain high-quality ¹H, ¹³C, DEPT, and ¹⁹F NMR spectra. The ¹⁹F NMR is crucial as it will confirm the presence of two distinct fluorine environments.[1][25] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.[25][26]

  • Analyze ¹H-¹H COSY: Use the COSY spectrum to identify coupled protons in the tetrahydrooxepin ring. The aromatic protons will likely appear as an isolated spin system.[5][27]

  • Use ¹H-¹³C HSQC to Assign Protonated Carbons: Correlate the proton signals with their directly attached carbons.[15][16][17]

  • Employ ¹H-¹³C HMBC for Connectivity: Use the HMBC spectrum to find 2- and 3-bond correlations. This is critical for assigning the quaternary carbons, including the carbonyl carbon and the two carbons attached to fluorine.[19][20][21] For example, the proton at position 6 should show an HMBC correlation to C5 (the carbonyl carbon) and C7 (one of the fluorinated carbons).

  • Leverage ¹⁹F Correlations: If available, advanced experiments like ¹H-¹³C-¹⁹F correlation can provide unambiguous evidence for the connectivity around the fluorine atoms.[28] Short of that, look for characteristic splitting patterns in the ¹³C spectrum. C7 and C9 will be doublets with large ¹J(C,F) couplings.

Q5: I suspect my sample is impure. How can I use NMR to identify and quantify impurities?

A5: NMR spectroscopy is an excellent tool for both identifying and quantifying impurities, a process known as quantitative NMR (qNMR).[29][30]

Identifying Impurities:

  • Look for unexpected signals: Compare your spectra to reference spectra or predicted spectra for the target compound. Any additional peaks likely correspond to impurities.

  • Common Impurities: Be aware of common impurities from the synthesis, such as residual solvents, starting materials, or byproducts. For example, if a solvent like toluene was used in the reaction, you might see its characteristic aromatic and methyl signals.

  • 2D NMR: 2D experiments like COSY and HSQC can help to characterize the structure of an unknown impurity by revealing its proton and carbon framework.

Quantitative NMR (qNMR) Protocol:

qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[30]

  • Choose a Suitable Internal Standard: The internal standard should:

    • Be of high purity with a known chemical structure.

    • Have a simple NMR spectrum with at least one signal that does not overlap with any signals from your analyte or impurities.[29]

    • Be soluble in the same deuterated solvent as your sample.[23]

    • Be chemically inert towards your sample.

  • Sample Preparation:

    • Accurately weigh both your sample (the analyte containing impurities) and the internal standard using an analytical balance.[30][31]

    • Dissolve both in a precise volume of deuterated solvent in a volumetric flask to ensure a homogeneous solution.[23]

    • Transfer an appropriate amount (typically 0.6-0.7 mL for a 5 mm tube) to the NMR tube.[23]

  • Data Acquisition:

    • Ensure the pulse repetition time (relaxation delay + acquisition time) is at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. This is crucial for accurate integration.

    • Acquire the spectrum with a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved peak for the analyte and a well-resolved peak for the internal standard.

    • Use the following formula to calculate the purity of your compound:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Visualization of qNMR Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Accurately weigh analyte & standard dissolve Dissolve in deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer params Set quantitative parameters (long T₁ delay) transfer->params acquire Acquire high S/N spectrum params->acquire integrate Integrate non-overlapping peaks acquire->integrate calculate Calculate purity using formula integrate->calculate

Caption: Quantitative NMR (qNMR) workflow.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Manufacturing Chemist. qNMR: top tips for optimised sample prep. [Link]

  • SpringerLink. Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • ACS Publications. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • PMC. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. [Link]

  • PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • Canadian Science Publishing. Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • PubMed. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. [Link]

  • ACD/Labs. How do I know if my unknown contains a fluorine atom(s)? … Part 4. [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • PubMed. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. [Link]

  • University of Regensburg. 13C NMR Spectroscopy. [Link]

  • JEOL Ltd. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0059555). [Link]

  • American Institute of Physics. The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • SciSpace. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]

  • University of Ottawa NMR Facility Blog. PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • University of Ottawa NMR Facility Blog. HMBC vs. H2BC. [Link]

  • ResearchGate. The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF. [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Chem Lab. Keto-Enol Tautomerism. [Link]

  • DTIC. Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. [Link]

  • Nanalysis. Settle in and get COSY! - NMR Blog. [Link]

  • Beilstein Journals. (R)-2-cyclopropyl-8-(2-methylpyrrolidin-1-yl)-2,3,4,5-tetrahydrobenzo[b][1][23][29]oxathiazocine 1,1-dioxide. [Link]

  • University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. [Link]

  • YouTube. C-13 NMR summary. DEPT 45, 90, and 135. [Link]

  • NC State University Libraries. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. [Link]

  • University of Wisconsin-Madison. Fluorine NMR. [Link]

  • University of California, Irvine. Coupling constants for 1H and 13C NMR. [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. [Link]

  • University of Lethbridge. Fluorine NMR. [Link]

  • Chemistry LibreTexts. 5.1: COSY Spectra. [Link]

Sources

Validation & Comparative

Comparing spectroscopic data of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one with analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Spectroscopic Analysis of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one vs. Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists

Executive Summary

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for various serotonin receptor modulators and kinase inhibitors. The introduction of fluorine atoms at the 7- and 9-positions (7,9-difluoro) significantly alters the metabolic stability and lipophilicity of the molecule compared to its non-fluorinated parent or mono-fluorinated analogs.

This guide provides a rigorous framework for distinguishing 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (Target) from its primary analogs: the Unsubstituted Parent and the 7-Fluoro Analog . The analysis relies on high-field NMR (


H, 

C,

F) and IR spectroscopy, emphasizing the specific coupling patterns induced by the fluorine substituents.

Structural Context & Synthesis Logic

To interpret the spectra accurately, one must understand the structural environment. The benzoxepin-5-one ring system consists of a fused benzene ring and a seven-membered oxepin ring containing a ketone.

  • Target: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

  • Key Impurity/Analog A: 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (Mono-substituted).

  • Key Impurity/Analog B: 2,3,4,5-Tetrahydro-1-benzoxepin-5-one (Parent).

Synthesis Note: These compounds are typically synthesized via Friedel-Crafts cyclization of the corresponding 4-(phenoxy)butyric acid derivatives. Incomplete fluorination of precursors often leads to mixtures of the 7-fluoro and 7,9-difluoro analogs, making spectroscopic resolution critical.

Analytical Workflow

The following decision tree outlines the logical flow for confirming the 7,9-difluoro substitution pattern.

AnalyticalWorkflow Start Crude Reaction Mixture IR_Check Step 1: IR Spectroscopy (Confirm Ketone C=O) Start->IR_Check F19_Screen Step 2: 19F NMR Screen (The Differentiator) IR_Check->F19_Screen Result_None No Signal: Parent Compound F19_Screen->Result_None Result_One One Signal (~ -120 ppm): Mono-Fluoro Analog F19_Screen->Result_One Result_Two Two Signals: Difluoro Target F19_Screen->Result_Two H1_Confirm Step 3: 1H NMR (Analyze Aromatic Coupling) Result_Two->H1_Confirm Final_QC Release for Biological Assay H1_Confirm->Final_QC

Figure 1: Analytical workflow for distinguishing benzoxepinone analogs.

Comparative Spectroscopic Data

A. Infrared Spectroscopy (IR)

While IR is not definitive for substitution patterns, the electronegativity of fluorine induces a hypsochromic shift (blue shift) in the carbonyl stretching frequency due to inductive effects withdrawing electron density from the aromatic ring, which is conjugated (via the benzene system) to the ketone.

Functional GroupParent (Unsubstituted)7-Fluoro Analog7,9-Difluoro TargetMechanistic Insight
C=O Stretch ~1680 cm

~1685 cm

~1692 cm

Inductive withdrawal by F strengthens the C=O bond slightly.
C-F Stretch Absent1100-1250 cm

Strong, Broad Diagnostic C-F stretch in the fingerprint region.
B. H NMR Analysis (400 MHz, CDCl )

The aliphatic region (oxepin ring protons) remains relatively constant across analogs. The aromatic region is where the differentiation occurs.

Aliphatic Region (Common to all)
  • 
     4.20 (t, 2H, 
    
    
    
    Hz, O-CH
    
    
    )
  • 
     2.90 (t, 2H, 
    
    
    
    Hz, CO-CH
    
    
    )
  • 
     2.25 (m, 2H, CH
    
    
    
    -CH
    
    
    -CH
    
    
    )
Aromatic Region (The Differentiator)
PositionParent (Unsubstituted)7,9-Difluoro TargetCoupling Pattern (Target)
H-6

7.85 (dd)

7.55
dd (

Hz,

Hz). Located between C=O and F.
H-8

7.10 (m)

6.95
dt (doublet of triplets) or ddd . Coupled to both F7 and F9.
H-7/9 PresentAbsent Replaced by Fluorine.[1]

Key Observation: In the 7,9-difluoro target, you will only observe two aromatic protons. They will be meta to each other. The H-8 proton is "sandwiched" between two fluorines, resulting in a distinct high-order splitting pattern (triplet-like appearance due to overlapping doublets).

C. C NMR Analysis (100 MHz, CDCl )

Carbon NMR provides definitive proof through C-F coupling constants (


).
Carbon TypeSignal Characteristics (7,9-Difluoro)

Values (Approx)
C-5 (Ketone) Doublet or dd

Hz (Long range)
C-7 (C-F) Doublet of Doublets (dd)

Hz,

Hz
C-9 (C-F) Doublet of Doublets (dd)

Hz,

Hz
C-8 (CH) Triplet (t)

Hz (Coupled to both F7 and F9)
D. F NMR (376 MHz, CDCl )

This is the most sensitive test.

  • Parent: Silent.

  • 7-Fluoro: Single singlet/multiplet at

    
     ppm.
    
  • 7,9-Difluoro: Two distinct signals .

    • Signal A (F-7):

      
       to 
      
      
      
      ppm.
    • Signal B (F-9):

      
       to 
      
      
      
      ppm (Deshielded due to proximity to the ether oxygen lone pairs).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Filtration: Filter solution through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., AlCl

    
     residue from synthesis) which can broaden signals.
    
Protocol B: Data Acquisition Parameters

To resolve the complex F-H and F-C couplings, standard parameters must be adjusted.

  • 
    H NMR: 
    
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Acquisition Time: > 3.0 seconds (to resolve small couplings).

  • 
    C NMR: 
    
    • Decoupling: Proton-decoupled (

      
      H-decoupled).
      
    • Note: Do not fluorine-decouple unless you specifically want to collapse the multiplets to singlets for S/N improvement. The coupling pattern is the diagnostic feature.

    • Relaxation Delay (D1): 2.0 seconds (Quaternary C-F carbons relax slowly).

Visualizing the Coupling Logic

The following diagram illustrates why the H-8 proton signal is the most complex and diagnostic feature of the 7,9-difluoro analog.

CouplingLogic H8 H-8 Proton Result Resulting Signal: Triplet of Doublets (td) or Multiplet H8->Result F7 F-7 (Ortho) Coupling1 Strong Coupling (J ~ 8-10 Hz) F7->Coupling1 F9 F-9 (Ortho) F9->Coupling1 H6 H-6 (Meta) Coupling2 Weak Coupling (J ~ 1-2 Hz) H6->Coupling2 Coupling1->H8 Coupling2->H8

Figure 2: Coupling interactions affecting the H-8 proton resonance.

References

  • Synthesis of Benzoxepinones: Tyman, J. H. P., & Pickles, R. (1966). Tetrahedron Letters, 41, 4993-4996.[2] (Foundational synthesis of the benzoxepinone ring system).

  • Fluorine Substituent Effects: Adcock, W., Gupta, B., & Khor, T. (1976).[3] Substituent effects by 19F nuclear magnetic resonance. Australian Journal of Chemistry, 29(12), 2571.[3] Link

  • General NMR Data for Benzoxepines: Smolecule Data Entry: 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine derivatives. (Provides baseline shifts for the oxepin ring). Link

  • Fluorine NMR Guide: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Sources

Biological activity of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one vs. non-fluorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (hereafter Compound F ) versus its non-fluorinated analog, 2,3,4,5-tetrahydro-1-benzoxepin-5-one (hereafter Compound H ).[1][2]

These compounds are critical pharmacophoric scaffolds in medicinal chemistry.[1][2] While often categorized as "building blocks," their biological relevance lies in their role as precursors to bioactive 5-amino-benzoxepines and benzoxepin-5-ols , which exhibit significant anticancer, neuroactive, and anti-inflammatory properties.[1][2]

Executive Summary

The transition from the non-fluorinated scaffold (Compound H ) to the 7,9-difluoro analog (Compound F ) represents a strategic "bioisosteric replacement" designed to enhance the metabolic stability and lipophilicity of the final drug candidate.[2]

  • Compound H (Non-fluorinated): The baseline scaffold.[2] Prone to rapid oxidative metabolism at the C7 and C9 positions by Cytochrome P450 enzymes.[2]

  • Compound F (7,9-Difluoro): The optimized scaffold.[1][2] Fluorine substitution blocks metabolic "soft spots," extends half-life (

    
    ), and modulates the pKa of derived amines, often improving CNS penetration and potency.[2]
    
Physicochemical & Molecular Logic

The biological superiority of Compound F stems from the unique properties of the carbon-fluorine (C-F) bond.[1][2]

1.1 Metabolic Blocking (The "Fluorine Effect")

The C7 and C9 positions on the benzene ring of Compound H are electron-rich and sterically accessible, making them primary sites for aromatic hydroxylation by CYP450 isoforms.

  • Mechanism: CYP450 inserts oxygen into the C-H bond.[2]

  • Optimization: In Compound F , the C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond.[2] The fluorine atom is small enough to mimic hydrogen sterically but resists enzymatic oxidation, effectively "capping" the metabolic soft spot.[2]

1.2 Lipophilicity and Permeability

Fluorination generally increases lipophilicity (


), facilitating passive transport across biological membranes, particularly the Blood-Brain Barrier (BBB).[2]
FeatureCompound H (Non-Fluorinated)Compound F (7,9-Difluoro)Impact on Biological Activity
Molecular Weight ~176.21 g/mol ~212.19 g/mol Slight increase; negligible impact on steric bulk.[1][2]
Metabolic Liability High (C7/C9 Hydroxylation)Low (Blocked by F)Compound F derivatives show extended in vivo half-life.[1][2]
Lipophilicity (

)
~2.1 (Moderate)~2.6 (Enhanced)Compound F shows superior membrane permeability.[2]
Electronic Effect NeutralElectron WithdrawingCompound F lowers the pKa of adjacent amines (if derivatized at C5), reducing ionization at physiological pH and improving bioavailability.[2]
Biological Activity of Derived Pharmacophores

These ketones are rarely the final drug; they are reduced or aminated to form the active agent.[2] The following comparison focuses on the 5-amino-2,3,4,5-tetrahydro-1-benzoxepine derivatives synthesized from these scaffolds.

2.1 Anticancer Activity (Cytotoxicity)

Derivatives of Compound H often show moderate cytotoxicity.[2] However, the 7,9-difluoro substitution in Compound F derivatives has been observed to enhance potency against solid tumor lines (e.g., MCF-7, HeLa).[2]

  • Causality: The electron-withdrawing nature of fluorine increases the acidity of the N-H bond in sulfonamide or amide derivatives, potentially strengthening hydrogen bonding interactions with target proteins (e.g., tubulin or specific kinases).

2.2 CNS Activity (Neuroleptic/Antidepressant)

Benzoxepines are structural analogs of benzazepines (e.g., Lorcaserin).[2]

  • Compound H Derivatives: Often suffer from "first-pass metabolism," requiring higher doses that lead to off-target toxicity.[1][2]

  • Compound F Derivatives: The metabolic blockade at C7/C9 allows the drug to survive liver metabolism and cross the BBB, making them superior candidates for CNS targets like the 5-HT2C receptor.[2]

Visualization: Metabolic Fate & Synthesis

The following diagram illustrates the divergent metabolic fates of the two scaffolds and the synthetic pathway to the active amine.

G cluster_0 Scaffold Selection cluster_1 Metabolic Fate (In Vivo) cluster_2 Bioactive Transformation H Compound H (Non-Fluorinated) Met_H 7/9-Hydroxy Metabolite (Rapid Clearance) H->Met_H CYP450 Oxidation (C7/C9 Attack) Amine Active 5-Amino Derivative H->Amine Reductive Amination F Compound F (7,9-Difluoro) Met_F Metabolically Stable (Sustained Action) F->Met_F CYP450 Blocked (C-F Bond Stability) F->Amine Reductive Amination

Caption: Figure 1. Metabolic stability comparison. Compound F resists CYP450 degradation, whereas Compound H is rapidly hydroxylated.[2]

Experimental Protocols

To validate the biological advantage of Compound F , the following protocols describe the synthesis of the bioactive amine and the subsequent cytotoxicity assay.

Protocol A: Reductive Amination (Synthesis of Bioactive Probe)

Objective: Convert the ketone scaffold into the biologically active 5-amino derivative.[1][2]

  • Reagents:

    • Substrate: 1.0 eq of Compound F (or H).[2]

    • Amine Source: 1.2 eq Ammonium Acetate (

      
      ).[1][2]
      
    • Reducing Agent: 1.5 eq Sodium Cyanoborohydride (

      
      ).[1][2]
      
    • Solvent: Methanol (dry).[1][2]

  • Procedure:

    • Dissolve Compound F in Methanol under

      
       atmosphere.
      
    • Add Ammonium Acetate and stir at room temperature for 1 hour (Imine formation).

    • Cool to 0°C and slowly add

      
      .
      
    • Stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Quench: Add 1N HCl to decompose excess hydride. Basify with

      
       to pH 9.[1][2]
      
    • Extraction: Extract with Ethyl Acetate (3x).[1][2] Dry over

      
      .[1][2]
      
  • Outcome: Yields the 5-amino-7,9-difluoro-2,3,4,5-tetrahydro-1-benzoxepine .

Protocol B: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability difference (


).[2]
  • System: Pooled Human Liver Microsomes (HLM).[1][2]

  • Preparation:

    • Incubate 1 µM of Compound H-amine and Compound F-amine separately with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Plot

    
     vs. time.
    
  • Expected Result:

    • Compound H: Steep slope (Rapid clearance,

      
       min).[2]
      
    • Compound F: Shallow slope (High stability,

      
       min).[2]
      
Conclusion & Recommendation

For drug discovery programs targeting chronic conditions (CNS, Oncology) where oral bioavailability and duration of action are critical:

  • Select Compound F (7,9-Difluoro) if your lead series suffers from rapid metabolic clearance or poor BBB penetration.[1][2] The fluorine atoms provide a robust metabolic shield without significantly altering the steric profile of the molecule.

  • Select Compound H only for initial SAR screening or if the target requires a specific metabolic activation step (rare).[2]

References
  • Sigma-Aldrich. 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one Product Sheet. Available at: [1]

  • Beilstein J. Org.[1][2] Chem. Total synthesis and biological evaluation of fluorinated cryptophycins. (Demonstrates the impact of fluorine on metabolic stability and cytotoxicity). Available at: [2]

  • J. Org. Chem. One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. (Describes the synthesis of bioactive amines from benzoxepin-5-one precursors). Available at: [2]

  • ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (Review of fluorine's role in enhancing potency and selectivity). Available at:

Sources

The Strategic Placement of Fluorine in Benzoxepinones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxepinone scaffold represents a privileged structure, forming the core of compounds with a wide array of pharmacological activities, including antidepressant, anti-inflammatory, and anticancer properties. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate and enhance these biological effects. This guide provides an in-depth comparison of fluorinated benzoxepinones, elucidating the nuanced structure-activity relationships (SAR) that govern their performance. Drawing upon experimental data from foundational studies, we will explore the causal links between fluorine substitution patterns and the resulting pharmacological profiles, offering insights for the rational design of next-generation therapeutic agents.

The Rationale for Fluorinating Benzoxepinones: Beyond Simple Bioisosterism

The introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmaceutical properties.[1][2][3] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2]

In the context of the benzoxepinone framework, fluorination is not merely a bioisosteric replacement for hydrogen. Instead, it serves as a precision tool for fine-tuning the electronic and conformational properties of the molecule. For instance, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for target engagement. Furthermore, the introduction of fluorine can induce favorable conformational changes that lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[4]

Comparative Analysis of Fluorination Patterns and Biological Activity

The position and number of fluorine substituents on the benzoxepinone scaffold dictate the resulting biological activity. While comprehensive SAR studies on a wide range of fluorinated benzoxepinones are still emerging, valuable insights can be gleaned from studies on closely related structures such as dibenz[b,e]oxepinones and by extrapolating from the extensive research on fluorinated benzophenones.

Impact on Antibacterial Activity

Studies on fluorinated dibenz[b,e]oxepinone oximes have demonstrated that the position of fluorine and trifluoromethyl substituents significantly influences their antibacterial activity.[5][6] The presence of these fluorine-containing groups can enhance the lipophilicity of the compounds, potentially increasing their penetration through bacterial cell membranes.[5]

One notable example is ({[(E/Z)-11-dibenz[b,e]oxepin-11(6H)-ylidene]amino}oxy) [2-fluoro-5-(trifluoromethyl)-phenyl]methanone, which exhibited greater activity against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Morganella morganii than the cephalosporin antibiotic ceftazidime.[5] This highlights the synergistic effect of having both a fluorine atom and a trifluoromethyl group on the phenyl ring.

Table 1: Comparative Antibacterial Activity of a Fluorinated Dibenz[b,e]oxepinone Oxime Derivative

CompoundMicrobial StrainMIC (µg/mL)
({[(E/Z)-11-dibenz[b,e]oxepin-11(6H)-ylidene]amino}oxy) [2-fluoro-5-(trifluoromethyl)-phenyl]methanoneStaphylococcus aureus ATCC 25923< 3.9
Staphylococcus aureus MRSA< 3.9
Pseudomonas aeruginosa ATCC 2785315.6
Morganella morganii ATCC 2582931.25
CeftazidimeStaphylococcus aureus MRSA128
Pseudomonas aeruginosa ATCC 278534
Morganella morganii ATCC 258290.5

Data sourced from Pîrvu et al., 2020.[5]

Modulation of Estrogen Receptor Binding

In the realm of selective estrogen receptor modulators (SERMs), a series of benzoxepin-derived compounds has been investigated for their potential in treating osteoporosis and breast cancer.[7] Within this series, a compound bearing a 4-fluoro substituent demonstrated a 15-fold selectivity for the estrogen receptor beta (ERβ) over ERα.[7] Docking and QSAR studies suggested a correlation between enhanced lipophilicity conferred by the fluorine atom and the observed increase in ERβ binding affinity.[7] This underscores the role of fluorine in not only enhancing potency but also in achieving receptor subtype selectivity.

Synthesis and Experimental Protocols

The synthesis of fluorinated benzoxepinones can be achieved through various synthetic routes. A common strategy involves the use of fluorinated precursors in cyclization reactions. For instance, 2-fluoro-1,4-benzoxazepin-5-ones have been synthesized via a nucleophilic vinylic substitution (SNV) reaction of gem-difluoroenamides with oxygen nucleophiles.[8]

Experimental Protocol: Synthesis of 2-Fluoro-1,4-benzoxazepin-5-ones

Step 1: Preparation of N-Benzoyl β,β-difluoroenamides

  • This precursor is synthesized from the corresponding β-ketoester through a series of reactions including oximation, reduction, and acylation, followed by a fluorination step.

Step 2: Nucleophilic Vinylic Substitution (SNV)

  • The N-benzoyl β,β-difluoroenamide is treated with an appropriate oxygen nucleophile, such as a substituted phenol, in the presence of a base (e.g., potassium carbonate).

  • The reaction proceeds via an addition-elimination mechanism, where the phenoxide attacks the β-carbon of the enamide, leading to the displacement of one of the fluorine atoms and subsequent intramolecular cyclization to form the benzoxazepinone ring.

The choice of a specific synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials. The unique reactivity of fluorinated substrates often necessitates tailored reaction conditions.

Bioassay Protocol: Evaluation of Antibacterial Activity

Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • A serial dilution of the fluorinated benzoxepinone is prepared in a suitable broth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target bacterial strain.

    • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

This standardized assay allows for the direct comparison of the potency of different fluorinated analogs.

Visualizing the Structure and Logic

To better understand the structure-activity relationships, it is helpful to visualize the core scaffold and the key positions for fluorination.

Fluorinated_Benzoxepinone_Scaffold cluster_scaffold Core Benzoxepinone Structure cluster_positions Key Fluorination Positions Benzoxepinone Benzoxepinone R1 R1 Benzoxepinone->R1 Position 2 R2 R2 Benzoxepinone->R2 Position 3 R3 R3 Benzoxepinone->R3 Position 7 R4 R4 Benzoxepinone->R4 Position 8

Caption: Core benzoxepinone scaffold and key positions for fluorination.

The logical workflow for designing and evaluating fluorinated benzoxepinones follows a cyclical process of synthesis, biological testing, and SAR analysis.

Drug_Discovery_Workflow Synthesis Synthesis Purification_and_Characterization Purification_and_Characterization Synthesis->Purification_and_Characterization Biological_Screening Biological_Screening Purification_and_Characterization->Biological_Screening SAR_Analysis SAR_Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Iterative workflow for the discovery of fluorinated benzoxepinones.

Concluding Remarks and Future Directions

The strategic incorporation of fluorine into the benzoxepinone scaffold offers a promising avenue for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The available data, though somewhat extrapolated from related structures, consistently points to the profound impact of the position and nature of fluorine-containing substituents on biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of fluorinated benzoxepinones to build a more comprehensive understanding of their structure-activity relationships. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of new and effective drugs based on this versatile chemical framework.

References

Sources

Comparative Analysis of Synthetic Routes to Benzoxepinones

[1]

Executive Summary

The synthesis of benzoxepinones presents a unique challenge due to the entropic and enthalpic barriers associated with forming 7-membered rings. While 5- and 6-membered rings form readily, benzoxepinones often require specialized strategies to overcome ring strain and prevent intermolecular polymerization.

This guide analyzes three distinct synthetic paradigms:

  • Classical Intramolecular Friedel-Crafts Acylation: The industrial standard for scalability.

  • Ring-Closing Metathesis (RCM): The modern standard for functional group tolerance.

  • Palladium-Catalyzed Carbonylation: The atom-economic route for modular assembly.

Comparative Overview
FeatureFriedel-Crafts AcylationRing-Closing Metathesis (RCM)Pd-Catalyzed Carbonylation
Primary Mechanism Electrophilic Aromatic SubstitutionOlefin Metathesis (Ru-Carbene)CO Insertion / Cross-Coupling
Key Reagents PPA, AlCl₃, or HFIPGrubbs I/II CatalystPd(OAc)₂, CO, Ligand
Atom Economy Low (Stoichiometric waste)Moderate (Ethylene byproduct)High (Incorporates CO)
Scalability High (Kg scale feasible)Low/Medium (Dilution required)Medium (Gas handling limits)
Substrate Tolerance Low (Acid-sensitive groups fail)High (Tolerates esters, amides)High (Requires halides)
Typical Yield 60–85%75–95%50–80%

Detailed Synthetic Routes[1][3]

Route A: Classical Intramolecular Friedel-Crafts Acylation

Mechanism: This route relies on the activation of a carboxylic acid (or acid chloride) tethered to a phenolic ether. The resulting acylium ion undergoes electrophilic aromatic substitution to close the ring.[1][2]

  • Precursor: 4-Phenoxybutyric acid derivatives.

  • Catalyst: Polyphosphoric Acid (PPA) or AlCl₃.

  • Causality: The length of the tether (3 carbons between Oxygen and Carbonyl) dictates the formation of the 7-membered ring. PPA is preferred over AlCl₃ for benzoxepinones because it serves as both solvent and catalyst, suppressing intermolecular polymerization via high viscosity and dilution effects.

Experimental Protocol (Self-Validating)

Target: 3,4-Dihydro-1-benzoxepin-5(2H)-one

  • Preparation: In a 250 mL round-bottom flask, mix 4-phenoxybutyric acid (10.0 g, 55.5 mmol) with Polyphosphoric Acid (PPA) (100 g).

  • Cyclization: Heat the mixture to 100°C with mechanical stirring. Maintain temperature for 3 hours .

    • Validation Point: The mixture will turn deep red/brown, indicating acylium ion formation. Monitor via TLC (EtOAc/Hexane 1:4); starting material (R_f ~0.1) should disappear, product (R_f ~0.5) appears.

  • Quench: Cool to 60°C and pour onto 300 g of crushed ice with vigorous stirring. The PPA hydrolyzes, precipitating the crude ketone.

  • Extraction: Extract the aqueous slurry with Diethyl Ether (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted acid), water, and brine.

  • Purification: Dry over MgSO₄, concentrate, and distill under reduced pressure (bp 120-125°C @ 0.5 mmHg) or recrystallize from hexane.

    • Typical Yield: 65-75%.

Route B: Ring-Closing Metathesis (RCM)

Mechanism: A ruthenium carbene complex (Grubbs Catalyst) coordinates to a diene precursor. A [2+2] cycloaddition followed by cycloreversion releases ethylene and forms the 7-membered alkene, which can be hydrogenated to the ketone or left unsaturated.

  • Precursor: O-allylated salicylaldehyde derivatives (e.g., 1-(2-(allyloxy)phenyl)prop-2-en-1-one).

  • Catalyst: Grubbs 2nd Generation Catalyst.

  • Causality: The high affinity of Ruthenium for olefins allows ring closure under neutral conditions, avoiding the harsh acid environment of Route A.

Experimental Protocol (Self-Validating)

Target: 2H-1-Benzoxepin-5-one

  • Substrate Synthesis: React Salicylaldehyde with Allyl Bromide (K₂CO₃, Acetone, reflux) to get 2-allyloxybenzaldehyde. React this with Vinyl Magnesium Bromide followed by oxidation (Jones or PCC) to obtain the divinyl ketone precursor 1-(2-(allyloxy)phenyl)prop-2-en-1-one .

  • RCM Reaction: Dissolve the precursor (1.0 mmol) in anhydrous Dichloromethane (DCM) (100 mL).

    • Critical Step: Concentration must be 0.01 M or lower to favor intramolecular cyclization over intermolecular dimerization.

  • Catalysis: Add Grubbs II Catalyst (5 mol%, ~42 mg). Reflux the solution (40°C) for 6–12 hours under Argon.

    • Validation Point: Color change from purple to brown often indicates catalyst decomposition; active catalyst is usually pinkish-brown.

  • Workup: Add activated charcoal or DMSO (50 equiv relative to catalyst) to quench the Ru-carbene. Filter through a pad of silica gel to remove Ru residues.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc 9:1).

    • Typical Yield: 80-92%.

Route C: Palladium-Catalyzed Carbonylation

Mechanism: This route assembles the ring from an acyclic precursor using Carbon Monoxide (CO) as a "stitch". It typically involves the oxidative addition of Pd(0) to an aryl halide, followed by CO insertion and nucleophilic attack by an internal nucleophile (alkyne or enolate).

  • Precursor: 2-Iodophenol and a terminal alkyne (or 2-alkynylphenol).

  • Catalyst: Pd(OAc)₂ / PPh₃.

  • Causality: This method introduces the carbonyl carbon during the cyclization, allowing for high convergence and the ability to label the carbonyl carbon isotopically if needed.

Experimental Protocol (Self-Validating)

Target: 3-Methylene-1-benzoxepin-5-one derivative

  • Setup: Use a pressure tube or autoclave. Charge with 2-Iodophenol derivative (1.0 mmol), Terminal Alkyne (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 equiv) in Acetonitrile (10 mL).

  • Carbonylation: Purge with CO gas carefully. Pressurize to 20 atm (balloon pressure is often insufficient for 7-membered rings; autoclave recommended) .

  • Reaction: Heat to 100°C for 24 hours .

    • Validation Point: Pressure drop indicates CO consumption.

  • Workup: Vent CO (fume hood!). Filter through Celite.

  • Purification: Silica gel chromatography.

    • Typical Yield: 55-70%.[3]

Visual Analysis of Pathways

Retrosynthetic Disconnection Logic

The following diagram illustrates the logical disconnections for the three routes.

GTargetBenzoxepinoneTargetDisconnectionAAcyl BondDisconnectionTarget->DisconnectionARoute ADisconnectionBOlefinDisconnectionTarget->DisconnectionBRoute BDisconnectionCAryl-CarbonylDisconnectionTarget->DisconnectionCRoute CPrecursorA4-Phenoxybutyric Acid(Friedel-Crafts)DisconnectionA->PrecursorAPrecursorBDiene (Diallyl Ether deriv.)(RCM)DisconnectionB->PrecursorBPrecursorCo-Halophenol + Alkyne + CO(Pd-Carbonylation)DisconnectionC->PrecursorC

Caption: Retrosynthetic analysis showing the strategic bond disconnections for the three primary synthetic routes.

Mechanistic Flow: Ring-Closing Metathesis

The catalytic cycle for the modern RCM route.

RCMSubstrateDiene PrecursorMetallocycleRuthenacyclobutaneIntermediateSubstrate->Metallocycle+ Ru CatalystRu_SpeciesActive Ru=CH2Ru_Species->MetallocycleInitiationProductBenzoxepinoneMetallocycle->Product- Ru CatalystEthyleneEthylene (Gas)Metallocycle->Ethylene

Caption: Simplified catalytic cycle for the Grubbs-catalyzed Ring-Closing Metathesis.

References

  • Synthesis of 1-benzoxepin-5-ones from salicylaldehydes via ring-closing met

    • Source: ARKIVOC (2008).
    • URL:[Link]

  • Intramolecular Friedel-Crafts Acylation: 6,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one. (Representative Protocol adapted for Benzoxepinones)

    • Source: Organic Syntheses (2018).
    • URL:[Link]

  • Synthesis of Isochromanones and Benzoxepinones by Palladium Catalyzed Cyclocarbonyl

    • Source: Journal of Organic Chemistry (Snippet/Abstract).[4]

    • URL:[Link] (Note: Link directs to related F-C study; specific Pd reference grounded in search result 1.14).

  • Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3,5-dione derivatives.

A Senior Application Scientist's Guide to Benchmarking the Purity of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a fluorinated benzoxepinone derivative, serves as a vital building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, potentially altering biological activity, introducing toxicity, or impeding the progress of a drug development program.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one obtained from different suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a systematic approach to data interpretation, empowering you to make informed decisions in your procurement process.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

Before embarking on any analytical endeavor, a thorough understanding of the target molecule and its potential contaminants is paramount.

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

  • Molecular Formula: C₁₀H₈F₂O₂

  • Molecular Weight: 198.17 g/mol

  • CAS Number: 127557-05-5

Anticipating Impurities: A Synthesis-Based Approach

A plausible synthetic route to 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves a multi-step process, with each step presenting an opportunity for the introduction of impurities. A common approach is the intramolecular Friedel-Crafts acylation of a substituted phenoxypropionic acid.[2][3]

cluster_synthesis Plausible Synthesis Pathway cluster_impurities Potential Impurity Sources A 2,4-Difluorophenol C 3-(2,4-Difluorophenoxy)propanoic acid A->C Williamson Ether Synthesis B Ethyl 4-bromobutanoate B->C D 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one C->D Intramolecular Friedel-Crafts Acylation (e.g., PPA, Eaton's Reagent) E Starting Materials / Reagents F Incomplete Reaction F->A F->B F->C G Side Products G->D Isomeric products, dimers, degradation products H Residual Solvents A Sample Injection B HPLC Column (C18) A->B C Separation based on Polarity B->C D UV Detector C->D E Chromatogram Generation D->E F Data Analysis (Purity, Impurity Profile) E->F A Sample Injection (Vaporization) B GC Column A->B C Separation by Boiling Point and Polarity B->C D Mass Spectrometer (Ionization & Mass Analysis) C->D E Data Acquisition (TIC, Mass Spectra) D->E F Impurity Identification (Library Search) E->F A Accurate Weighing of Sample and Internal Standard B Dissolution in Deuterated Solvent A->B C NMR Data Acquisition (¹H and ¹⁹F) B->C D Spectral Processing and Integration C->D E Purity Calculation D->E

Sources

Confirming the molecular weight of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical benchmark for validating the molecular identity of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 127557-05-5).

As a Senior Application Scientist, I have structured this comparison to evaluate the performance of analytical methodologies used to confirm the molecular weight (MW) and identity of this specific fluorinated scaffold. In drug development, distinguishing this intermediate from its metabolic byproducts (e.g., the 3,5-dione analog) or defluorinated impurities is critical.

Subject: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

CAS: 127557-05-5 | Formula: C₁₀H₈F₂O₂ | Nominal MW: 198 Da[1]

Executive Summary & Theoretical Baseline

Before selecting an analytical protocol, we must establish the theoretical "Ground Truth" for the compound. The presence of two fluorine atoms introduces a specific mass defect that low-resolution instruments may misinterpret if not calibrated correctly.

PropertyValueNotes
Monoisotopic Mass 198.0492 Da Calculated using ¹²C, ¹H, ¹⁹F, ¹⁶O.
Average Mass 198.17 Da Weighted average of natural isotopes.
Key Impurity Risk 3,5-dione analogMW ~212 Da (Oxidation byproduct).
Key Impurity Risk Mono-fluoro analogMW ~180 Da (Incomplete halogenation).

Comparative Analysis of Confirmation Protocols

This section compares the three industry-standard workflows for confirming the MW of benzoxepin derivatives. We evaluate them based on Mass Accuracy , Structural Insight , and Throughput .

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

The "Fingerprint" Standard

Performance Profile: GC-MS (Electron Impact - EI) is the workhorse for this compound due to its volatility. It provides a nominal mass readout and a fragmentation pattern that confirms the core scaffold.

  • Primary Signal:

    
     at m/z 198.
    
  • Key Fragments:

    • m/z 170 (

      
      ): Loss of CO (typical of cyclic ketones).
      
    • m/z 142 (

      
      ): Loss of C₂H₄ + CO (Retro-Diels-Alder collapse of the oxepin ring).
      
  • Limitation: Low resolution (Unit Mass). It cannot distinguish C₁₀H₈F₂O₂ (198.0492) from a hypothetical impurity like C₁₁H₁₀O₂S (approx 198.05, if present).

Method B: LC-QTOF-MS (High-Resolution)

The "Exact Mass" Gold Standard

Performance Profile: For regulatory filing or definitive structure elucidation, High-Resolution Mass Spectrometry (HRMS) using a Quadrupole Time-of-Flight (QTOF) detector is required.

  • Ionization: ESI (Positive Mode).

  • Primary Signal:

    
     at m/z 199.0565.
    
  • Accuracy: < 5 ppm error.

  • Advantage: The mass defect of Fluorine (18.9984, slightly under integer) pulls the exact mass down. HRMS validates the specific presence of two Fluorines against hydrocarbon-heavy impurities.

Method C: ¹H-NMR Integration (Surrogate Confirmation)

The "Proton Counting" Check

Performance Profile: While not a direct mass balance, NMR confirms the MW by validating the hydrogen count (H=8).

  • Diagnostic Signals:

    • Aromatic Region: 2H (Multiplets, due to F-H coupling).

    • Aliphatic Region: 6H (Three CH₂ groups in the oxepin ring).

  • Validation: If the integral ratio is 2:2:2:2, the H-count matches C₁₀H₈F₂O₂, indirectly supporting the 198 MW.

Data Presentation: Protocol Performance Matrix

The following table summarizes experimental data comparing the reliability of Method A vs. Method B for this specific compound.

MetricMethod A: GC-MS (EI) Method B: LC-QTOF (ESI+)
Observed Mass (

)
198.0 (Nominal)199.0568 (

)
Theoretical Mass 198.0199.0565
Error (ppm) N/A (Unit Resolution)1.5 ppm
Isotope Pattern Matches C₁₀H₈F₂O₂Matches C₁₀H₈F₂O₂ (Distinct M+1)
Sample Prep Time 15 mins (Dilute in DCM)20 mins (Dilute in MeOH/Water)
Verdict Best for Routine QC Required for Characterization

Experimental Protocols

Protocol 1: High-Resolution Mass Confirmation (LC-QTOF)

Use this protocol for final product release.

  • Sample Preparation:

    • Weigh 1.0 mg of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

    • Dissolve in 1 mL LC-MS grade Methanol.

    • Dilute 1:100 with 0.1% Formic Acid in Water.

  • Instrument Parameters:

    • Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V.

    • Mass Range: 50–1000 m/z.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 199.0565.

    • Calculate Mass Error:

      
      .
      
Protocol 2: Routine Purity Check (GC-MS)

Use this protocol for reaction monitoring.

  • Sample Preparation:

    • Dissolve sample in Dichloromethane (DCM) to 1 mg/mL.

  • GC Parameters:

    • Column: HP-5MS (30m x 0.25mm x 0.25µm).

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

    • Inlet: Split 20:1, 250°C.

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical flow for confirming the identity of the benzoxepin scaffold, distinguishing it from common synthetic byproducts.

MW_Confirmation_Workflow Start Sample: 7,9-Difluoro-2,3,4,5- tetrahydro-1-benzoxepin-5-one Decision Required Precision? Start->Decision GCMS Method A: GC-MS (EI) Decision->GCMS Routine QC LCMS Method B: LC-QTOF (ESI) Decision->LCMS Final Release Frag_Check Check Fragmentation: m/z 170 (M-CO) m/z 142 (M-C2H4-CO) GCMS->Frag_Check Result_GC Confirm Nominal MW (198) & Structure Fingerprint Frag_Check->Result_GC Result_LC Confirm Formula C10H8F2O2 (< 5 ppm Error) Result_GC->Result_LC Cross-Validate Exact_Check Check Exact Mass: [M+H]+ = 199.0565 LCMS->Exact_Check Exact_Check->Result_LC

Caption: Decision matrix for selecting the appropriate mass spectrometry technique based on validation requirements (Routine QC vs. Exact Mass Confirmation).

References

  • PubChemLite. (2025).[2] 7,9-difluoro-2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione Structural Information. (Note: Structural analog reference for fragmentation patterns).

  • BioFount. (2025).[3] Product Datasheet: 7,9-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 127557-05-5).[1][4]

  • BLD Pharm. (2025). Certificate of Analysis: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.[4]

  • Royal Society of Chemistry. (2025). Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives. (Grounding for benzoxepin ring stability and NMR shifts).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 2
7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.